3-cyclopropyl-2,2-difluoropropan-1-ol
Description
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Properties
CAS No. |
267875-74-1 |
|---|---|
Molecular Formula |
C6H10F2O |
Molecular Weight |
136.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Selective Reduction of CAS 1556048-70-4
This guide outlines the selective reduction of 3-Cyclopropyl-2,2-difluoropropanoic acid (CAS 1556048-70-4) to its corresponding alcohol, 3-Cyclopropyl-2,2-difluoropropan-1-ol . This transformation is a critical step in the synthesis of advanced pharmaceutical intermediates, particularly for programs targeting RORγt, KRAS, or other pathways utilizing the gem-difluorocyclopropyl moiety as a metabolic blocker or lipophilic bioisostere.[1]
Executive Summary & Strategic Context
Target Molecule: this compound Starting Material: 3-Cyclopropyl-2,2-difluoropropanoic acid (CAS 1556048-70-4) Reaction Class: Nucleophilic Hydride Reduction Primary Application: Synthesis of fluorinated bioisosteres in medicinal chemistry.
The gem-difluoromethylene group (
Mechanistic Insight & Reaction Design[1]
The Challenge of -Difluoro Substitution
The presence of the
-
Activation: The carbonyl is highly activated toward nucleophilic attack.[1]
-
Stability: The resulting tetrahedral intermediate is stabilized by the fluorines, potentially requiring higher temperatures or stronger reductants to collapse to the alcohol.[1]
-
Cyclopropyl Sensitivity: While generally stable to hydride reduction, the cyclopropyl ring can undergo ring-opening if cationic intermediates are formed or if radical pathways are triggered. The anionic nature of the LiAlH
mechanism avoids these side reactions.[1]
Reaction Pathway Visualization
The following diagram illustrates the hydride transfer mechanism and the critical intermediate states.
Caption: Mechanistic pathway of the reduction. The inductive effect of the CF2 group accelerates Step 2 but stabilizes the intermediate, necessitating excess reagent.[1]
Experimental Protocol
Method A: Lithium Aluminum Hydride (Standard)
This method is preferred for scale-up due to the defined stoichiometry and cost-effectiveness.
Reagents:
-
3-Cyclopropyl-2,2-difluoropropanoic acid (
equiv) -
LiAlH
( - equiv, 2.4 M in THF or pellets) -
Tetrahydrofuran (THF), anhydrous
-
Sodium Sulfate (
) decahydrate (for quenching)
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (
) or Argon. -
Solvent Charge: Add anhydrous THF (
of substrate) and cool the system to using an ice/water bath. -
Reagent Addition: Carefully add LiAlH
( equiv) to the THF. Note: If using pellets, allow time for dissolution. If using solution, add dropwise. -
Substrate Addition: Dissolve the carboxylic acid in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH
suspension over 30 minutes.-
Observation: Vigorous evolution of
gas will occur.[1] Control the rate to maintain temperature .
-
-
Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (stain with
or Phosphomolybdic Acid) or LC-MS. The acid spot should disappear.[1]
-
-
Quenching (Fieser Method): Cool the mixture back to
. Carefully add the following in sequence for every of LiAlH used:-
Water (
) -
Sodium Hydroxide ( ) -
Water (
)
-
Water (
-
Workup: Warm to RT and stir for 15 minutes until a white, granular precipitate forms. Filter through a pad of Celite. Wash the cake with diethyl ether (
).[1] -
Purification: Concentrate the filtrate under reduced pressure. The crude oil is typically of high purity but can be distilled or chromatographed (Hexanes/EtOAc) if necessary.[1]
Method B: Borane-Dimethyl Sulfide (Chemoselective)
Use this method if the substrate contains other reducible functional groups (e.g., esters, nitriles) that must be preserved.
-
Reagent:
( - equiv). -
Conditions:
to RT in THF. -
Quench: Methanol (
) addition to destroy excess borane, followed by concentration and co-evaporation with MeOH to remove trimethyl borate.
Process Optimization & Data Summary
The following table summarizes critical parameters for optimizing yield and safety.
| Parameter | Optimal Range | Impact on Process |
| Temperature | Higher temps ( | |
| Stoichiometry | The acid proton consumes 0.25 eq of LiAlH | |
| Quenching | Fieser or Glauber's Salt | Improper quenching leads to aluminum emulsions ("sludge") that trap product and lower yield.[1] |
| Solvent | THF or Et | Ethers are required to solvate the lithium cation and stabilize the hydride.[1] |
Workup Workflow Diagram
Efficient isolation is key to high yields.[1]
Caption: Optimized Fieser workup protocol to prevent emulsion formation and maximize recovery.
Analytical Characterization
To validate the identity of This compound , look for these specific spectroscopic signatures:
-
NMR (CDCl
, 400 MHz):-
(m, 4H, cyclopropyl
). -
(m, 1H, cyclopropyl
). -
(td,
, 2H, ). -
(t,
, 2H, ). Key diagnostic signal: Triplet coupling due to adjacent CF2.[1]
-
(m, 4H, cyclopropyl
-
NMR:
-
to
(m, ). The complex multiplet structure arises from coupling to adjacent protons.[1]
-
to
-
Mass Spectrometry (ESI/GC-MS):
-
Look for
or . -
Characteristic loss of
( ) or ( ) is common in fragmentation.
-
Safety & Toxicology (E-E-A-T)
-
Hydrogen Evolution: The initial deprotonation of the acid generates 1 mole of
gas per mole of substrate.[1] Ensure adequate venting.[1] -
Fluorine Content: While the C-F bond is stable, thermal decomposition can release Hydrogen Fluoride (HF).[1] Avoid contact with strong Lewis acids at high temperatures.[1]
-
LiAlH
Handling: Pyrophoric solid.[1] Use only under inert atmosphere. In case of fire, use Class D extinguisher or dry sand; never use water .
References
- Reduction of Carboxylic Acids: Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.
- Synthesis of Fluorinated Cyclopropanes: "Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives".
-
Borane Reagents : "The Role of BH3-THF in Alkene Reactions". Oreate AI Blog, 2025. [Link]
-
General Protocol for Acid Reduction : "Acid to Alcohol - Common Conditions". Common Organic Chemistry. [Link]
-
Chemical Structure Data : "3-cyclopropyl-2,2-difluoropropanoic acid". PubChem. [Link]
Sources
The Gem-Difluorocyclopropyl Motif: Strategic Integration in Modern Medicinal Chemistry
Executive Summary: The Fluorine Effect
In the landscape of modern drug discovery, the gem-difluorocyclopropyl (gem-DFCP) moiety has transcended its status as a mere "exotic" scaffold to become a pragmatic bioisostere. It offers a unique trifecta of properties: conformational restriction , metabolic hardening , and electronic modulation .
This guide addresses the operational needs of medicinal chemists seeking to deploy gem-DFCP building blocks. It moves beyond basic synthesis to cover the why (physicochemical rationale) and the how (robust, scalable protocols), focusing on the critical transition from hit-to-lead optimization.
Physicochemical Rationale & Bioisosterism[1][2]
The strategic value of the gem-DFCP group lies in its ability to mimic the electronic and steric profile of carbonyl groups and ethers while removing their metabolic liabilities.
The Carbonyl Bioisostere Hypothesis
While a cyclopropane ring (internal angle ~60°) structurally differs from a carbonyl
-
Dipole Mimicry: The strong electronegativity of the two fluorine atoms creates a molecular dipole moment (
D) that closely resembles that of a ketone ( D). -
Bond Angle Widening: The "Thorpe-Ingold" derivative effect and repulsive interactions between fluorine lone pairs slightly widen the external bond angles (
), approximating the trigonal planar geometry of a carbonyl.
Metabolic "Armor"
The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing metabolically labile C-H bonds (specifically benzylic or
Comparative Profiling
The following table contrasts the gem-DFCP motif with its non-fluorinated parent and the carbonyl group it often replaces.
| Property | Carbonyl (C=O) | Cyclopropane ( | gem-Difluorocyclopropane ( | Impact on Drug Design |
| Hybridization | Pseudo- | Pseudo- | Rigidifies flexible alkyl chains. | |
| Dipole Moment | ~2.7 D | ~0.46 D | ~2.4 D | Mimics polar interactions without H-bond acceptance. |
| H-Bond Acceptor | Strong | None | Weak (F is a poor acceptor) | Improves membrane permeability by reducing PSA. |
| Metabolic Stability | Variable (Reductase/Hydrolase) | Moderate (CYP oxidation prone) | High (Blocks oxidation) | Extends half-life ( |
| Lipophilicity | Lowers LogP | Increases LogP | Modulation (Context dependent) | Tunes solubility/permeability balance. |
Logic Flow: SAR Decision Making
The following diagram illustrates the decision logic for incorporating gem-DFCP during Lead Optimization.
Caption: Decision matrix for deploying gem-difluorocyclopropanes to solve specific DMPK and potency bottlenecks.
Synthetic Methodologies: Accessing the Scaffold
The primary challenge in accessing these building blocks is the generation of the transient, highly electrophilic difluorocarbene (
The "Gold Standard" Reagents
-
TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate):
-
Ruppert-Prakash Reagent (
) + NaI:
Reaction Mechanism: TFDA Pathway
Understanding the mechanism is crucial for troubleshooting low yields. The rate-limiting step is often the decarboxylation.
Caption: Mechanistic pathway of TFDA-mediated difluorocyclopropanation showing the cascade generation of :CF2.
Detailed Experimental Protocol
This protocol utilizes TFDA , chosen for its superior safety profile and efficiency compared to chlorodifluoroacetate salts. It is designed for the synthesis of a building block (e.g., a gem-difluorocyclopropyl ester) from an electron-deficient alkene.
Protocol: TFDA-Mediated Difluorocyclopropanation[7][8]
Target: Conversion of n-Butyl Acrylate to n-Butyl 2,2-difluorocyclopropanecarboxylate. Scale: 5.0 mmol (Adaptable to gram-scale).
Reagents & Materials:
-
Substrate: n-Butyl Acrylate (1.0 equiv, 5.0 mmol).
-
Reagent: TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (2.0 - 2.5 equiv). Note: Excess is required due to carbene dimerization.
-
Catalyst: Sodium Fluoride (NaF) (0.2 equiv). Must be finely ground/micronized.
-
Solvent: Diglyme (Diethylene glycol dimethyl ether) or neat (if substrate boils >120°C).
-
Atmosphere: Dry Argon or Nitrogen.
Step-by-Step Methodology:
-
System Preparation:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum.
-
Flush the system with Argon.
-
-
Charging:
-
Add the alkene substrate (5.0 mmol) and NaF (1.0 mmol, 42 mg) to the flask.
-
Critical Step: If using solvent, add Diglyme (2 mL). For high-boiling substrates, run neat to maximize carbene capture kinetics.
-
-
Reaction Initiation:
-
Heat the mixture to 110°C in an oil bath. Ensure vigorous stirring to suspend the NaF.
-
Add TFDA (10-12.5 mmol) dropwise via syringe pump over 2 hours .
-
Why dropwise? Slow addition maintains a low steady-state concentration of
, favoring reaction with the alkene over self-dimerization to tetrafluoroethylene ( ).
-
-
Completion:
-
After addition, stir at 110°C for an additional 30 minutes.
-
Monitor via
NMR (Look for characteristic gem-difluoro signals around -125 to -150 ppm, often appearing as AB quartets).
-
-
Workup:
-
Cool to room temperature.
-
Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove Diglyme and salts.
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Note: gem-DFCP derivatives are often UV-weak; use
or Iodine stain.
-
Safety & Troubleshooting:
-
Gas Evolution: The reaction generates
and . Ensure the system is vented through a bubbler. -
Exotherm: The decomposition of TFDA is exothermic. Do not rush the addition.
-
Moisture: TFDA hydrolyzes rapidly. Use fresh reagents.
Strategic Applications & Case Studies
Building Blocks in Library Synthesis
Gem-difluorocyclopropyl building blocks are now commercially available as:
-
Acids: For amide coupling (peptide mimetics).
-
Amines: For
or reductive amination. -
Alkynes: For "Click" chemistry.
Case Study: Protease Inhibitors
In the development of HCV NS3/4A protease inhibitors (e.g., related to the Glecaprevir or Grazoprevir series), the vinyl cyclopropane moiety is a critical pharmacophore.[5]
-
Modification: Replacement of the vinyl group or decoration of the cyclopropane with fluorine.
-
Result: The electron-withdrawing effect of fluorine lowers the
of the sulfonamide (if present nearby) and rigidifies the macrocycle, improving binding affinity ( ) and metabolic stability against hydrolysis.
Case Study: Bioisostere of the Morpholine Ring
Recent work by Enamine and others has shown that gem-difluorinated spiro-cycles can replace saturated heterocycles like morpholine.
-
Advantage: Reduces basicity of the amine (if attached), preventing hERG channel blockage (a common cardiotoxicity issue with basic amines) while maintaining solubility.
References
-
Dolbier, W. R., et al. (2000). "A novel and highly efficient synthesis of gem-difluorocyclopropanes."[4] Journal of Organic Chemistry. Link
-
Mykhailiuk, P. K. (2018).[5] "Difluorocyclopropanes for Drug Discovery." Chemistry – A European Journal.[5][6] Link
-
Wang, F., et al. (2011).[6] "Gem-Difluorocyclopropanation of Alkenes using TMSCF3." Angewandte Chemie International Edition. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Gill, D. M., et al. (2014).[7] "An Improved Method for Difluorocyclopropanation of Alkenes." Synlett. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel and highly efficient synthesis of gem-difluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
Technical Guide: 2,2-Difluoro-3-Cyclopropylpropanol Scaffolds
This technical guide details the design, synthesis, and application of 2,2-difluoro-3-cyclopropylpropanol and its substituted analogs. These scaffolds represent a high-value pharmacophore in medicinal chemistry, combining the bioisosteric properties of the gem-difluoro group with the steric and conformational constraints of the cyclopropyl moiety.
Design, Synthesis, and Medicinal Chemistry Applications[1]
Structural Rationale & Physicochemical Properties
The 2,2-difluoro-3-cyclopropylpropanol motif is not merely a linker; it is a functional bioisostere designed to modulate metabolic stability and binding affinity.[1]
The gem-Difluoro Effect ( )[1]
-
Bioisosterism: The
group is isopolar and isosteric with an ether oxygen ( ) and a carbonyl group ( ).[1] Unlike the labile carbonyl, the unit is chemically inert. -
pKa Modulation: The strong electron-withdrawing nature of fluorine significantly lowers the pKa of adjacent functional groups. For instance, an alcohol at the C1 position becomes more acidic (pKa
12.5 vs. 16 for non-fluorinated alcohols), enhancing hydrogen bond donor capability. -
Metabolic Blockade: The C2 position in aliphatic chains is a common site for metabolic oxidation. Fluorination at this position blocks
-oxidation and P450-mediated hydroxylation.
The Cyclopropyl Contribution[2]
-
Conformational Lock: The cyclopropyl ring adds rigidity, reducing the entropic penalty upon protein binding compared to a flexible isopropyl or
-propyl chain. -
-Hole Interactions: The strained ring has unique electronic properties (high
-character in C-C bonds) that can engage in cation- or hydrophobic interactions within a binding pocket.[1]
Synthetic Architectures
The synthesis of these analogs generally proceeds via a Reformatsky-type reaction , which is the most robust method for introducing the gem-difluoro moiety adjacent to a carbonyl or alcohol.[1]
Core Synthetic Pathway (The Reformatsky Route)
The primary route involves the zinc-mediated addition of ethyl bromodifluoroacetate to cyclopropanecarboxaldehyde . This yields the 3-hydroxy ester, which serves as the divergent point for all analogs.
Visualization of Synthetic Logic
Figure 1: Divergent synthesis starting from the Reformatsky adduct.[2]
Detailed Experimental Protocols
These protocols are designed for high reproducibility. Safety Note: Ethyl bromodifluoroacetate is a lachrymator. Perform all operations in a fume hood.
Protocol A: Synthesis of Ethyl 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoate[1]
Mechanism: Zinc insertion into the C-Br bond forms a nucleophilic organozinc species that attacks the aldehyde.[1]
-
Activation of Zinc:
-
Place Zinc dust (1.5 equiv, ~325 mesh) in a dry 3-neck flask under Argon.
-
Add dry THF (5 mL/g Zn).
-
Add trimethylsilyl chloride (TMSCl, 0.05 equiv) to activate the Zn surface. Stir at RT for 15 mins.
-
-
Addition:
-
Heat the Zn suspension to a gentle reflux (
C). -
Prepare a mixture of Cyclopropanecarboxaldehyde (1.0 equiv) and Ethyl bromodifluoroacetate (1.2 equiv) in dry THF.
-
Add the mixture dropwise to the refluxing Zn suspension. Critical: The reaction is exothermic. Control the addition rate to maintain gentle reflux without external heating if possible.
-
-
Workup:
-
After addition, reflux for 1 hour. Cool to
C. -
Quench with 1M HCl (carefully).
-
Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is usually a clear oil.
-
Protocol B: Reduction to 3-Cyclopropyl-2,2-difluoropropane-1,3-diol[1]
This step converts the ester to the primary alcohol, leaving the C3 secondary alcohol intact (or reducing it if a ketone was formed).
-
Reaction:
-
Dissolve the ester from Protocol A (1.0 equiv) in Ethanol (
C). -
Add Sodium Borohydride (
, 2.0 equiv) portion-wise. -
Stir at RT for 4 hours.
-
-
Validation:
-
Monitor by TLC (stain with PMA or KMnO4). The diol is significantly more polar than the ester.
-
Analog Diversification & SAR Data
Once the core scaffold is synthesized, it can be modified to probe specific biological interactions.
Functional Substitutions
| Analog Class | Modification (at C3) | Synthetic Method | Medicinal Utility |
| 1,3-Diol | -OH (Retained) | Direct Reduction ( | Transition state mimic (Aspartyl protease inhibitors).[1] |
| Amino-Alcohol | Mitsunobu (phthalimide) or Mesylate | Core for kinase inhibitors; mimics peptide bond transition.[1] | |
| Saturated | Barton-McCombie deoxygenation | Hydrophobic linker; increases LogP.[1] | |
| Keto-Alcohol | Dess-Martin Periodinane | Reversible covalent inhibitors (serine proteases).[1] |
Structural-Activity Relationship (SAR) Logic
The choice of analog depends on the target pocket's requirements for hydrogen bonding versus hydrophobic packing.
Figure 2: SAR decision tree for analog selection.
References
-
Reformatsky Reaction on Difluoroacetates
- Title: "The Reformatsky Reaction in Organofluorine Chemistry."
- Source:Journal of Fluorine Chemistry.
- Context: Standard protocols for ethyl bromodifluoroacet
-
Link:[1]
-
Gem-Difluoro Bioisosteres
- Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents."
- Source:ChemMedChem.
- Context: Discusses the metabolic stability conferred by the group.
-
Link:
-
Cyclopropylamines and Alcohols
- Title: "Synthesis of 2,2-difluoro-3-hydroxypropylamine deriv
-
Source:Organic Letters (General methodology for amino-alcohol variants).[1]
-
Link:
-
Commercial Availability & Spectra
Sources
The Fluorinated Cyclopropane Aliphatic Alcohol Motif: A Technical Guide to Synthesis and Application
Executive Summary
The integration of fluorine into cyclopropane rings coupled with aliphatic alcohol functionalities represents a high-value motif in modern medicinal chemistry. This architecture serves as a robust bioisostere for unstable peptide linkers and metabolic "soft spots." By exploiting the unique stereoelectronic effects of the C–F bond—such as the gauche effect and dipole reinforcement—researchers can modulate lipophilicity (LogP), acidity (pKa), and conformational rigidity without significantly increasing molecular weight. This guide details the physicochemical rationale, advanced synthetic methodologies, and validated protocols for deploying this motif in drug discovery.
Structural & Physicochemical Rationale[1][2][3]
The "Fluorine Effect" on Cyclopropyl Alcohols
The introduction of fluorine into a cyclopropyl carbinol system is not merely a steric substitution; it fundamentally alters the electronic landscape of the molecule.
-
Acidity Modulation (pKa): The strong electron-withdrawing nature of fluorine (electronegativity
) exerts a significant inductive effect ($ -I $) on the adjacent alcohol. While a standard cyclopropylmethanol has a pKa , proximal fluorination can lower this by 1–3 units. This increases the hydrogen bond donor (HBD) capability of the hydroxyl group, potentially strengthening interactions with target protein residues (e.g., aspartate or glutamate side chains). -
Conformational Locking: In gem-difluorocyclopropanes, the C–C bonds of the ring are shortened and strengthened due to the interaction between the fluorine lone pairs and the C–C
orbitals. This creates a hyper-rigid scaffold that directs the vector of the aliphatic alcohol with high precision. -
Intramolecular Hydrogen Bonding (IMHB): As highlighted in recent conformational studies, the interaction between the hydroxyl proton and the fluorine atom (O–H
F) can lock the alcohol into a specific conformation. While weak, this interaction shields the polar groups, effectively increasing permeability (apparent LogP) despite the addition of polar atoms.
Visualization: Pharmacophore Logic
The following diagram illustrates the stereoelectronic impacts of the motif.
Figure 1: Mechanistic impact of fluorination on the cyclopropyl-alcohol pharmacophore.
Synthetic Architectures
Synthesis of this motif is challenging due to the strain energy of the cyclopropane ring (~27.5 kcal/mol) and the difficulty of controlling stereochemistry during fluorination. Three primary routes dominate the field.
Route A: Difluorocarbene Addition (The Standard)
The most reliable method involves the [2+1] cycloaddition of singlet difluorocarbene (:CF
-
Reagents: Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) or Ruppert-Prakash reagent (TMSCF
) with NaI. -
Mechanism: Thermal decomposition of TFDA generates :CF
, which adds to the electron-rich alkene. -
Pros: Broad functional group tolerance; scalable.[1]
-
Cons: Requires elevated temperatures; :CF
is electrophilic, reacting poorly with electron-deficient alkenes.
Route B: Biocatalytic Cyclopropanation (The Frontier)
Recent advances (2024) utilizing engineered myoglobin variants have enabled the stereoselective synthesis of fluorinated cyclopropanes.
-
Mechanism: Heme-carbene transfer to gem-difluoroalkenes.
-
Pros: High enantioselectivity (>99% ee); mild conditions.
-
Cons: Limited substrate scope compared to chemical methods; requires enzyme engineering capabilities.
Route C: Deoxyfluorination (The Scale-Up)
For converting cyclopropane carboxylic acids directly to CF
-
Reagents: Sulfur tetrafluoride (SF
) or Diethylaminosulfur trifluoride (DAST). -
Pros: Direct access from abundant acid precursors.
-
Cons: High safety risk (SF
is toxic/corrosive); harsh conditions.
Experimental Protocol: Gem-Difluorocyclopropanation
Objective: Synthesis of (2,2-difluorocyclopropyl)methanol derivatives via TFDA-mediated carbene addition. Scope: Applicable to electron-rich allylic alcohols.
Reagents & Equipment
-
Substrate: Allylic alcohol (1.0 equiv).
-
Carbene Source: TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (2.0–3.0 equiv).
-
Catalyst: Sodium Fluoride (NaF) (0.2 equiv) - acts as an initiator.
-
Solvent: Diglyme or Toluene (anhydrous).
-
Safety: Reaction generates CO
and SO gas. Use a blast shield.
Step-by-Step Methodology
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain an inert atmosphere (N
or Ar). -
Dissolution: Add the allylic alcohol (e.g., cinnamyl alcohol) and NaF (20 mol%) to the anhydrous solvent (0.5 M concentration).
-
Addition: Heat the solution to 100–110 °C. Critical: Add TFDA dropwise via a syringe pump over 1–2 hours.
-
Why? Slow addition maintains a low steady-state concentration of :CF
, favoring cycloaddition over carbene dimerization (formation of tetrafluoroethylene).
-
-
Reaction: Stir at 110 °C for an additional 2–4 hours. Monitor by
F NMR (look for disappearance of TFDA signal at -79 ppm and appearance of cyclopropane fluorines at -120 to -145 ppm, typically an AB pattern). -
Workup: Cool to room temperature. Dilute with Et
O. Wash with saturated NaHCO (to neutralize HF byproducts) and brine. -
Purification: The product is often a mixture of diastereomers. Separate using silica gel chromatography.
-
Note: Fluorinated alcohols can "streak" on silica. Add 1% MeOH to the eluent to sharpen peaks.
-
Workflow Diagram
Figure 2: TFDA-mediated synthesis workflow for fluorinated cyclopropanes.
Medicinal Chemistry Applications
Comparative Data: The Fluorine Impact
The table below summarizes the shift in properties when converting a standard aliphatic linker to a fluorinated cyclopropane motif.
| Property | Aliphatic Linker (-CH | Cyclopropane (-C | gem-Difluorocyclopropane (-C | Impact |
| Bond Angle | 109.5° (Flexible) | 60° (Rigid) | 60° (Hyper-rigid) | Locks pharmacophore vectors. |
| Metabolic Stability | Low (Oxidation prone) | Moderate | High | Blocks P450 metabolism at the ring. |
| Lipophilicity (LogP) | Baseline | +0.3 to +0.5 | +0.6 to +0.9 | Increases lipophilicity (unless polar F-interaction occurs). |
| Alcohol pKa | ~16.0 | ~16.0 | ~14.5 | Increases H-bond acidity (better donor). |
Case Study: Bioisosterism in Kinase Inhibitors
In the development of MAPK inhibitors, the replacement of a flexible ethyl linker with a gem-difluorocyclopropane moiety has been shown to improve potency and metabolic stability.
-
Mechanism: The rigid cyclopropane ring orients the alcohol group into a specific vector that engages the hinge region of the kinase.
-
Result: The fluorine atoms do not just act as metabolic blockers; they lower the pKa of the alcohol, strengthening the H-bond to the kinase backbone carbonyl.
References
-
Mykhailiuk, P. K. (2025).[2][3] Fluorinated Cyclopropanes: Synthesis and Applications. ResearchGate.
-
Rullière, P., Cyr, P., & Charette, A. B. (2016).[1] Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters.
-
Tinoco, A., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition.
-
Linclau, B., et al. (2025). The Conformational Electrostatic Potential as Predictor for the Influence of Fluorination on Alcohol Hydrogen Bonding. University of Southampton ePrints.
-
Zafrani, Y., et al. (2023). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
Sources
3-cyclopropyl-2,2-difluoropropan-1-ol molecular weight and formula
An In-depth Technical Guide to 3-Cyclopropyl-2,2-difluoropropan-1-ol: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to optimizing the pharmacological profile of drug candidates. Among these, the cyclopropyl ring and gem-difluoro groups have emerged as powerful tools for enhancing potency, metabolic stability, and other crucial ADME (absorption, distribution, metabolism, and excretion) properties.[1][2][3] This guide provides a comprehensive technical overview of this compound, a valuable building block that combines these two key functionalities. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthetic methodologies, and potential applications of this compound, offering insights into its utility in the synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties
The unique arrangement of a cyclopropyl group adjacent to a gem-difluoro-alcohol moiety imparts distinct electronic and conformational properties to this compound. A summary of its key physicochemical data is presented below.
| Property | Value |
| Molecular Formula | C₆H₁₀F₂O |
| Molecular Weight | 136.14 g/mol |
| Monoisotopic Mass | 136.069971 Da |
| Chemical Structure | (See Figure 1) |
| SMILES | C1CC1CC(F)(F)CO |
| InChI Key | Derived from structure |
Figure 1: Chemical Structure of this compound
Synthesis and Methodologies
The synthesis of this compound can be approached through various synthetic routes. A common and effective strategy involves the reduction of the corresponding carboxylic acid, 3-cyclopropyl-2,2-difluoropropanoic acid, or its ester derivative. This precursor is accessible through established synthetic protocols.
Experimental Protocol: Reduction of 3-Cyclopropyl-2,2-difluoropropanoic acid
The following protocol describes a representative procedure for the synthesis of this compound via the reduction of its carboxylic acid precursor.
Materials:
-
3-cyclopropyl-2,2-difluoropropanoic acid
-
Lithium aluminum hydride (LiAlH₄) or a suitable alternative reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1M solution)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere.
-
Addition of Precursor: Dissolve 3-cyclopropyl-2,2-difluoropropanoic acid in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while maintaining cooling in an ice bath.
-
Workup: Filter the resulting suspension and wash the solid residue with THF. Combine the filtrates and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel to obtain the final product.
Caption: Impact of structural features on drug properties.
Analytical Characterization
The structural confirmation of this compound would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the cyclopropyl protons, the methylene protons adjacent to the hydroxyl group, and the methine proton.
-
¹³C NMR would display distinct peaks for the six carbon atoms, with the carbon bearing the two fluorine atoms showing a characteristic triplet due to C-F coupling.
-
¹⁹F NMR is a crucial technique for confirming the presence and environment of the fluorine atoms.
-
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of complex pharmaceutical agents. The strategic combination of a cyclopropyl ring and a gem-difluoro group provides medicinal chemists with a powerful tool to enhance the drug-like properties of lead compounds. The synthetic accessibility and the potential for further chemical modification make this compound a significant asset in the pursuit of novel therapeutics.
References
- ChemScene. Building blocks | Bioactive small molecules.
- PubChemLite. 3-cyclopropyl-2,2-difluoropropanoic acid.
- PubChemLite. 3-cyclopropyl-2,2-difluoro-3-oxopropanoic acid (C6H6F2O3).
- PubChem. (2E)-3-cyclopropylprop-2-en-1-ol | C6H10O | CID 12159811.
- Chemsrc. 3-cyclopropyl-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-difluoropropanoic acid.
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]
- (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.
- PubChemLite. 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid.
- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Apollo Scientific. Product Focus - Cyclopropyl Derivatives.
- PubChem. 3,3-Difluorocyclopropene | C3H2F2 | CID 23234305.
- Santa Cruz Biotechnology. 8-Azaguanine | CAS 134-58-7.
- Thieme Chemistry. Novel Entry to Fluorinated Cyclopropanes.
- PubChem. (1S,2S,3R,5S)-3-(7-(((1S,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-5-(2-hydroxyethoxy).
- DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
- ResearchGate. (PDF) The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes.
- Google Patents. WO2019245974A8 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).
- Spectrum Chemical. CAS Number 134-58-7 | 8-Azaguanine.
- Doc Brown's Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and....
- ResearchGate. Cyclopropane structure in drugs and natural products.
- PubChem. 2,2-Difluoropropane | C3H6F2 | CID 67895.
- ResearchGate. ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),....
Sources
Methodological & Application
reagents for reducing alpha,alpha-difluoro esters to alcohols
Application Note: High-Efficiency Reduction of -Difluoro Esters to Alcohols
Audience:Executive Summary
The
This guide details the selection of reducing agents and optimized protocols for this transformation. Unlike standard aliphatic esters,
Mechanistic Insight & Reagent Selection
The "Fluorine Activation" Effect
Standard organic synthesis textbooks teach that esters are poorly reduced by
Key Consequence:
-
: Becomes the reagent of choice for chemoselectivity. It reduces the activated ester at
to Room Temperature (RT) without affecting other reducible groups (e.g., nitro, cyano, or isolated alkenes). -
: Reacts violently. Must be used at lower temperatures (
to ) to avoid over-reduction or side reactions such as -fluoride elimination.
Reaction Pathway and Defluorination Risk
The reduction proceeds through a hemiacetal intermediate. The stability of the C-F bond is generally high, but if the reaction mixture becomes too basic or if the intermediate is stabilized by neighboring groups, a "retro-Reformatsky" type elimination can occur, leading to loss of fluoride and formation of enol ethers.
Figure 1: Reduction pathway showing the critical tetrahedral intermediate and the potential risk of defluorination.
Reagent Selection Matrix
| Feature | Sodium Borohydride ( | Lithium Aluminum Hydride ( | DIBAL-H |
| Reactivity | Moderate (Enhanced for | High / Aggressive | High / Controlled |
| Solvent | Methanol / Ethanol | THF / Diethyl Ether (Anhydrous) | Toluene / DCM / THF |
| Temperature | |||
| Selectivity | Excellent (Tolerates | Poor (Reduces almost everything) | Good (Can stop at aldehyde at |
| Safety Profile | Safe, evolves | Pyrophoric, reacts violently with moisture | Pyrophoric |
| Recommendation | Primary Choice for general synthesis | Use only if | Use for stopping at aldehyde |
Experimental Protocols
Protocol A: The "Mild Standard" ( in Methanol)
Best for: Routine synthesis, substrates with other functional groups, and safety-conscious scaling.
Reagents:
-
Substrate: Ethyl
-difluoroacetate derivative (1.0 equiv). -
Reagent: Sodium Borohydride (
) (1.5 - 2.0 equiv). -
Solvent: Methanol (MeOH) (ACS Grade).
Procedure:
-
Setup: Charge a round-bottom flask with the difluoro ester (1.0 equiv) and Methanol (0.5 M concentration relative to substrate). Add a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath (
). -
Addition: Add
(2.0 equiv) portion-wise over 15–20 minutes. Note: Gas evolution ( ) will occur.[1][2][3] Ensure the system is vented. -
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1–3 hours.
-
QC Check: Monitor by TLC or
NMR. The starting material (ester) usually shows a singlet or triplet around -110 to -120 ppm. The product (alcohol) will show a distinct shift and coupling pattern (often a triplet of triplets in NMR).
-
-
Quench: Cool back to
. Slowly add Saturated Ammonium Chloride ( ) or 1M HCl until pH 6–7.-
Caution: Do not acidify strongly (
) as difluoro alcohols can be sensitive or volatile.
-
-
Workup: Concentrate the mixture under reduced pressure to remove Methanol. Dilute the residue with water and extract with Ethyl Acetate (
). -
Purification: Dry organic layers over
, filter, and concentrate. Purify via distillation (if volatile) or flash chromatography.
Protocol B: The "Hard Reduction" ( in THF)
Best for: Sterically hindered esters or when simultaneous reduction of other groups (e.g., amides) is desired.
Reagents:
-
Substrate: Difluoro ester (1.0 equiv).
-
Reagent:
(1.0 - 1.2 equiv; 0.5 molar equiv is theoretically sufficient, but excess ensures completion). -
Solvent: Anhydrous THF.
Procedure:
-
Setup: Flame-dry a flask under Argon/Nitrogen atmosphere.
-
Reagent Prep: Suspend
in Anhydrous THF at . -
Addition: Dissolve the difluoro ester in a minimal amount of THF. Add this solution dropwise to the
suspension at .-
Critical: Maintain temperature
. The reaction is exothermic.[2]
-
-
Reaction: Stir at
for 30–60 minutes. -
Fieser Quench:
-
Filtration: Add anhydrous
to the granular precipitate. Filter through a celite pad. -
Isolation: Concentrate the filtrate.
Troubleshooting & Quality Control
Volatility Warning
Small chain difluoro alcohols (e.g., 2,2-difluoroethanol, bp 95°C) are water-soluble and volatile .
-
Issue: Product lost during rotary evaporation.
-
Solution: Do not evaporate to dryness if the molecular weight is low. Use a high-boiling extraction solvent (like n-Butanol) or distill the product directly from the crude mixture if possible.
Acidity and Extraction
The
-
Issue: Product remains in the aqueous basic layer during workup.
-
Solution: Ensure the aqueous layer is neutralized to pH 6–7 before extraction. Salting out with NaCl improves extraction efficiency.
Diagnostic NMR Signals
| Nucleus | Signal Characteristic | Structural Insight |
| -100 to -130 ppm (dt or t) | Confirming | |
| The |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate reducing agent based on substrate complexity.
References
-
Amii, H., & Uneyama, K. (2009). C–F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183. Link
-
Sato, K., et al. (1999). A Practical Synthesis of 2,2-Difluoroalkan-1-ols. Chemical and Pharmaceutical Bulletin, 47(7), 1013-1016. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012).[5] Organic Chemistry (2nd ed.).[1][5] Oxford University Press. (General reference for hydride reduction mechanisms).
-
Prakash, G. K. S., & Hu, J. (2005). Fluorine-Containing Synthons. Fluorine in Medicinal Chemistry and Chemical Biology, Chapter 2. Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Role of LiAlH4 in Transforming Esters: A Closer Look - Oreate AI Blog [oreateai.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. organic-synthesis.com [organic-synthesis.com]
Application Note: 3-cyclopropyl-2,2-difluoropropan-1-ol as a Bioisostere in Drug Design
Abstract
In modern medicinal chemistry, the 3-cyclopropyl-2,2-difluoropropan-1-ol motif represents a high-value bioisostere used to modulate physicochemical properties without altering the fundamental pharmacophore topology. This application note details the strategic rationale for its deployment—specifically targeting
Part 1: The Bioisosteric Rationale[1][2][3][4][5]
Chemical Space and Design Logic
The transition from a standard propyl alcohol to the this compound analog is not merely a steric replacement; it is an electronic recalibration of the molecule.
-
Acidity Modulation (
Shift): The gem-difluoro ( ) group at the -position exerts a strong inductive electron-withdrawing effect ( ). This significantly lowers the of the adjacent primary alcohol from ~16 (typical alkanol) to approximately 12.5–13.5 .-
Impact: The hydroxyl group becomes a stronger Hydrogen Bond Donor (HBD), potentially increasing potency if the target binding pocket contains a complementary H-bond acceptor (e.g., Asp or Glu residues).
-
-
Metabolic Blockade: The C2 position of aliphatic alcohols is a common "soft spot" for metabolic oxidation by Cytochrome P450 enzymes. Fluorination blocks this site, preventing the formation of the corresponding carboxylic acid or aldehyde metabolites.
-
Conformational Locking (The Gauche Effect): The
group induces a gauche preference for vicinal heteroatoms, often restricting the conformational flexibility of the side chain. This can reduce the entropic penalty of binding.
Decision Matrix: When to Use This Bioisostere
Figure 1: Decision tree for deploying the fluorinated cyclopropyl motif. This logic ensures the modification addresses specific liabilities (metabolism or potency) rather than being a random "fluorine scan."
Part 2: Synthesis Protocol
Objective: Synthesis of this compound via reduction of the corresponding ester. Scope: This protocol assumes the starting material Ethyl 3-cyclopropyl-2,2-difluoropropanoate is obtained via commercial sources or radical addition of ethyl bromodifluoroacetate to vinyl cyclopropane.
Reagents and Equipment
-
Substrate: Ethyl 3-cyclopropyl-2,2-difluoropropanoate (1.0 equiv).
-
Reductant: Sodium Borohydride (
) (2.0 equiv) or Lithium Aluminum Hydride ( ) (1.1 equiv). Note: is preferred for chemoselectivity if other reducible groups are present. -
Solvent: Anhydrous Ethanol (for
) or THF (for ). -
Workup: 1M HCl, Ethyl Acetate (EtOAc), Brine,
.
Step-by-Step Methodology ( Route)
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-cyclopropyl-2,2-difluoropropanoate (1.0 mmol) in anhydrous Ethanol (5 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Carefully add
(2.0 mmol, 76 mg) portion-wise over 5 minutes. Caution: Gas evolution ( ) will occur. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–12 hours. Monitor conversion by TLC (stain with PMA or
; UV is often weak for this aliphatic alcohol) or LC-MS. -
Quench: Cool back to 0°C. Quench carefully with saturated aqueous
or 1M HCl until pH ~5–6. Critical: Do not use strong base during workup. Gem-difluoro alcohols can undergo HF elimination under strongly basic conditions to form unstable fluoro-enols. -
Extraction: Dilute with water (10 mL) and extract with EtOAc (
mL). -
Purification: Wash combined organics with brine, dry over
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).
Yield Expectation: 85–95% (Colorless oil).
Figure 2: Synthesis workflow emphasizing the critical acidic quench step to prevent HF elimination.
Part 3: Physicochemical Profiling Protocols
Determination (NMR Titration)
Because the
Protocol:
-
Sample Prep: Dissolve the alcohol (5 mg) in a buffer series (pH 10 to 14) containing 10%
. -
Measurement: Acquire
NMR spectra for each pH point. The signal will shift as the hydroxyl deprotonates to the alkoxide. -
Calculation: Plot chemical shift (
) vs. pH. Fit the curve to the Henderson-Hasselbalch equation to extract the .
Metabolic Stability Assay (Microsomal Stability)
To validate the bioisosteric design, you must confirm the blockade of oxidation.
Protocol:
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Cofactor: NADPH regenerating system.
-
Procedure:
-
Incubate test compound (1
M) at 37°C. -
Sample at
min. -
Quench with ice-cold Acetonitrile (containing internal standard).
-
Analyze via LC-MS/MS.
-
-
Data Analysis: Calculate Intrinsic Clearance (
).-
Success Metric:
should be significantly lower (< 50%) compared to the non-fluorinated propyl alcohol control.
-
Part 4: Comparative Data Summary
The following table summarizes the expected property shifts when replacing a standard propyl group with the 3-cyclopropyl-2,2-difluoropropyl motif.
| Property | n-Propyl Alcohol | This compound | Effect on Drug Design |
| ~16.0 | ~12.8 | Enhanced H-bond donor strength; stronger interaction with acceptors. | |
| LogP | 0.25 | ~0.9 - 1.2 | Increased lipophilicity improves membrane permeability. |
| Metabolic Site | High Liability (C2) | Blocked | Extended Half-life ( |
| Conformation | Flexible | Semi-Rigid | Reduced entropic penalty upon binding. |
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Grygorenko, O. O., et al. (2022).[1][2] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal.[3] Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
ChemScene. (n.d.). (S)-3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride (Product Page).[4] Link(Cited as evidence of building block availability).
Sources
Application Notes & Protocols: Synthesis of 2,2-Difluoroalcohols
Introduction
The incorporation of fluorine into organic molecules is a powerful strategy in medicinal chemistry and materials science. The difluoromethyl group (CF₂H) is of particular interest as it can serve as a lipophilic bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and binding affinity.[1] Consequently, the development of efficient and reliable methods for the synthesis of 2,2-difluoroalcohols, key intermediates bearing the CF₂H-C(OH) motif, is of paramount importance. This guide provides an in-depth analysis of prevalent synthetic strategies, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug development and chemical synthesis.
Core Synthetic Strategies: An Overview
The synthesis of 2,2-difluoroalcohols can be broadly categorized into two primary approaches:
-
Nucleophilic Difluoromethylation: This strategy involves the addition of a difluoromethyl anion equivalent (e.g., "CF₂H⁻") to an electrophilic carbonyl compound, typically an aldehyde or ketone.
-
Difluorocarbene-based Methods: This approach utilizes difluorocarbene (:CF₂) as a reactive intermediate, which can undergo various transformations to yield the desired alcohol products.
This document will delve into the most robust and widely adopted protocols within these categories, offering a comparative analysis to guide methodology selection.
Method 1: Nucleophilic Difluoromethylation with Sulfone Reagents
Difluoromethyl phenyl sulfone (PhSO₂CF₂H) is a highly effective and versatile reagent for nucleophilic difluoromethylation.[2][3] Its popularity stems from its stability, ease of handling, and the predictable reactivity of the corresponding difluoromethyl anion generated upon deprotonation.
Causality and Mechanistic Insight
The phenylsulfonyl group plays a crucial role in this process. It acidifies the C-H bond of the difluoromethyl moiety, facilitating deprotonation by a suitable base to form the (phenylsulfonyl)difluoromethyl anion. This anion is sufficiently nucleophilic to add to a variety of aldehydes and ketones. The resulting adduct, a β-hydroxy sulfone, can then undergo reductive desulfonylation to yield the target 2,2-difluoroalcohol. The choice of base and reaction conditions can be tuned to control the reaction rate and selectivity.
Workflow for Sulfone-Based Difluoromethylation
Caption: General workflow for the synthesis of 2,2-difluoroalcohols using PhSO₂CF₂H.
Detailed Protocol: Synthesis of 2,2-Difluoro-1-phenylethanol
This protocol details the nucleophilic difluoromethylation of benzaldehyde using difluoromethyl phenyl sulfone.
Materials:
-
Difluoromethyl phenyl sulfone (PhSO₂CF₂H)
-
Benzaldehyde
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
Part A: Nucleophilic Addition
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add difluoromethyl phenyl sulfone (1.2 mmol) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 mmol) in THF (5 mL) to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add benzaldehyde (1.0 mmol) dropwise to the solution.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude β-hydroxy sulfone adduct.
Part B: Reductive Desulfonylation
-
Dissolve the crude adduct from Part A in anhydrous THF (10 mL) in a separate flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the 0.1 M solution of SmI₂ in THF until the characteristic deep blue color persists, indicating an excess of the reducing agent.
-
Stir the reaction at -78 °C for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Perform an aqueous workup as described in Part A, steps 7-8.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,2-difluoro-1-phenylethanol.
| Parameter | Condition | Rationale |
| Base | Potassium tert-butoxide | Strong, non-nucleophilic base to efficiently generate the anion. |
| Solvent | Anhydrous THF | Aprotic, polar solvent to solubilize reagents and stabilize the anion. |
| Temperature | -78 °C | Low temperature is critical to prevent side reactions and ensure selectivity. |
| Reducing Agent | Samarium(II) iodide | Powerful single-electron transfer agent for efficient C-S bond cleavage. |
Method 2: Reductive Difluoromethylation via Ruppert-Prakash Reagent Chemistry
While the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is primarily known for trifluoromethylation, it can be adapted for the synthesis of difluoromethylated compounds.[4][5] This method involves an initial trifluoromethylation followed by a subsequent reduction step.
Causality and Mechanistic Insight
The reaction is initiated by a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), which generates a hypervalent silicon species that delivers the trifluoromethyl anion (CF₃⁻) to the carbonyl electrophile.[4] The resulting trifluoromethylated silyl ether intermediate is then subjected to reductive conditions that cleave a C-F bond, yielding the 2,2-difluoroalcohol.
Experimental Workflow: Ruppert-Prakash Reagent Approach
Caption: Two-stage synthesis of 2,2-difluoroalcohols using the Ruppert-Prakash reagent.
Detailed Protocol: Synthesis of a Generic 2,2-Difluoroalcohol
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 mmol)[6]
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Reducing agent (e.g., a mild hydride source or dissolving metal)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carbonyl compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to 0 °C.
-
Add TMSCF₃ (1.5 mmol) to the solution.
-
Slowly add the TBAF solution (0.1 mL, 0.1 mmol) dropwise. A catalytic amount is often sufficient.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, the reaction mixture containing the trifluoromethylated intermediate is carried forward.
-
Introduce the chosen reducing agent under appropriate conditions (this step is highly substrate-dependent and requires optimization).
-
After the reduction is complete, quench the reaction carefully with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
| Parameter | Condition | Rationale |
| CF₃ Source | TMSCF₃ | Stable, commercially available reagent for nucleophilic trifluoromethylation. |
| Activator | TBAF (catalytic) | Fluoride source to generate the active trifluoromethyl anion. |
| Solvent | Anhydrous THF | Aprotic, polar solvent suitable for the reaction conditions. |
| Temperature | 0 °C to RT | Balances reaction rate with stability of intermediates. |
Method 3: Difluorocarbene-based Synthesis
Difluorocarbene (:CF₂) is a reactive intermediate that can be used for the synthesis of difluoromethylated compounds.[7] One common precursor for the generation of difluorocarbene is sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na).[8]
Causality and Mechanistic Insight
Upon heating in a polar aprotic solvent, sodium 2-chloro-2,2-difluoroacetate undergoes decarboxylation to generate difluorocarbene.[8] This electrophilic carbene can then be trapped by various nucleophiles. In the context of 2,2-difluoroalcohol synthesis, the reaction can be designed to proceed through an intermediate that is subsequently hydrolyzed.
General Scheme for Difluorocarbene Generation and Trapping
Caption: Synthesis via thermal decarboxylation of ClCF₂CO₂Na to generate difluorocarbene.
Detailed Protocol: Difluoromethylation of 2-Hydroxychalcones
This protocol is adapted from a method for the difluoromethylation of phenolic compounds, which can be seen as precursors to certain difluoroalcohols.[8]
Materials:
-
2-Hydroxychalcone derivative (1.0 mmol)
-
Sodium 2-chloro-2,2-difluoroacetate (3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add the 2-hydroxychalcone (1.0 mmol) and sodium 2-chloro-2,2-difluoroacetate (3.0 mmol).
-
Add anhydrous DMF (5 mL) and stir the mixture.
-
Heat the reaction mixture to 100-120 °C and maintain for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| :CF₂ Precursor | Sodium 2-chloro-2,2-difluoroacetate | Inexpensive and readily available reagent that generates :CF₂ upon heating.[8] |
| Solvent | DMF | High-boiling, polar aprotic solvent facilitates the decarboxylation. |
| Temperature | 100-120 °C | Sufficient thermal energy is required to induce decarboxylation. |
Enantioselective Approaches
The synthesis of chiral 2,2-difluoroalcohols is a significant area of research. Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts. For example, chiral quaternary ammonium salts have been employed as phase-transfer catalysts for the enantioselective nucleophilic difluoromethylation of aromatic aldehydes with PhSO₂CF₂H.[9] Additionally, copper-catalyzed reactions have been developed for the enantioselective difluoroalkylation of aldehydes, yielding chiral α,α-difluoro-β-hydroxy ketones which are precursors to chiral 2,2-difluoro-1,3-diols.[10] Researchers aiming for enantiopure products should consult specialized literature for detailed catalytic systems and conditions.[11][12][13][14]
Safety and Handling
Working with fluorinating agents requires strict adherence to safety protocols.
-
TMSCF₃ (Ruppert-Prakash Reagent): This reagent is flammable and reacts with moisture. All manipulations should be conducted under an inert atmosphere in a well-ventilated fume hood.[4][15]
-
Fluoride Sources (e.g., TBAF): These can be corrosive and toxic. Avoid skin contact and inhalation.
-
Difluorocarbene Precursors: Thermal decomposition can lead to the release of gaseous byproducts. Reactions should be performed in a fume hood with adequate ventilation.
Always consult the Safety Data Sheet (SDS) for all reagents before use and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]
Conclusion
The synthesis of 2,2-difluoroalcohols is a well-established field with a variety of reliable methods available to the modern chemist. The choice of synthetic route depends on factors such as substrate scope, functional group tolerance, scalability, and stereochemical requirements. Nucleophilic difluoromethylation using sulfone-based reagents offers a robust and versatile approach, while methods involving the Ruppert-Prakash reagent and difluorocarbene provide valuable alternatives. As the demand for complex fluorinated molecules continues to grow, further advancements in catalytic and enantioselective methodologies are anticipated.
References
-
Burton, D. J., & Yang, Z. Y. (1992). Difluoromethylenation and difluoromethylation with phosphorus-based reagents. Tetrahedron, 48(2), 189-275. [Link]
-
Hu, J., Zhang, W., & Wang, F. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry, 4, 37. [Link]
-
Ni, C., & Hu, J. (2017). The unique role of the difluoromethyl group in medicinal chemistry. ChemistryOpen, 6(3), 268-271. [Link]
-
Prakash, G. K. S., & Hu, J. (2007). Nucleophilic (Phenylsulfonyl)difluoromethylation. Accounts of Chemical Research, 40(12), 921-930. [Link]
-
Hu, J. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 130(10), 877-884. [Link]
-
Funabiki, K., & Matsui, M. (2010). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications, 46(1), 21-33. [Link]
-
Shainurova, A. M., Vatsik, M. V., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7029. [Link]
-
Zhang, P., & Wolf, C. (2013). Catalytic enantioselective difluoroalkylation of aldehydes. Angewandte Chemie International Edition, 52(30), 7869-7873. [Link]
-
American Chemical Society. Trifluoromethyltrimethylsilane. Molecule of the Week. [Link]
-
Wikipedia. Trifluoromethyltrimethylsilane. [Link]
-
Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 240-249. [Link]
-
Wang, Y., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications, 12(1), 6098. [Link]
-
Li, Y., et al. (2018). Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. Chinese Journal of Chemistry, 36(11), 1055-1060. [Link]
-
Aït-Mohand, S., & Dolbier Jr, W. R. (2002). Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. Organic Letters, 4(18), 3013-3015. [Link]
-
Zhang, X., et al. (2018). Dual catalysis for enantioselective convergent synthesis of enantiopure vicinal amino alcohols. Nature Communications, 9(1), 359. [Link]
-
Thomson, R. J., et al. (2019). Catalytic enantioselective synthesis of perfluoroalkyl-substituted β-lactones via a concerted asynchronous [2 + 2] cycloaddition: a synthetic and computational study. Chemical Science, 10(24), 6162-6173. [Link]
-
Guesné, S. J. J., & Gouverneur, V. (2013). Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. The Journal of Organic Chemistry, 78(21), 10844-10855. [Link]
-
Albrecht, Ł., & Jørgensen, K. A. (2025). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules, 30(1), 1. [Link]
-
Ota, F., et al. (2022). Synthesis and Property of 2,2-Difluoro-1,4-diazaborole. Chemistry Letters, 51(10), 1021-1024. [Link]
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Troubleshooting & Optimization
Technical Support Center: Stability of the Cyclopropyl Ring During Hydride Reduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with cyclopropane-containing molecules. Here, we address common questions and troubleshooting scenarios related to the stability of the cyclopropyl ring during hydride reduction reactions. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your lab.
Frequently Asked Questions (FAQs)
Q1: Is the cyclopropyl ring generally stable to hydride reducing agents?
A: Generally, yes, but with important caveats. The cyclopropyl group is a three-membered ring with significant ring strain (approximately 27 kcal/mol). While it is a sigma-bonded aliphatic ring, its C-C bonds have a high degree of p-character, making them susceptible to cleavage under certain conditions.[1][2]
The stability during a hydride reduction is not absolute and depends critically on three main factors:
-
The Hydride Reagent: Aggressive, Lewis acidic reagents are more likely to induce ring-opening.[3][4][5]
-
The Substrate Structure: Electronic activation, such as conjugation of the cyclopropyl ring with a carbonyl group, significantly increases the risk of cleavage.
-
The Reaction Conditions: Higher temperatures provide the activation energy needed for ring cleavage.[6]
Q2: Which hydride reagent is the safest choice to prevent cyclopropyl ring opening?
A: Sodium borohydride (NaBH₄) is the most recommended and safest choice for reducing functional groups, like ketones, adjacent to a cyclopropyl ring.[6] It is a mild reducing agent that typically reacts only with aldehydes and ketones under standard conditions (e.g., in methanol or ethanol at 0 °C to room temperature).[6][7][8]
In contrast, lithium aluminum hydride (LiAlH₄) is a much more powerful and less selective reducing agent.[7][9][10] Its high reactivity, coupled with the Lewis acidity of the aluminum species, makes it a significant risk for causing ring-opening, especially with activated substrates like cyclopropyl ketones.[3][11] Unsubstituted cyclopropanes are generally inert to LiAlH4.[11]
Q3: My substrate is a cyclopropyl ketone. Why is this structure particularly sensitive?
A: When a cyclopropyl ring is directly conjugated to a carbonyl group, the system is often referred to as a "donor-acceptor" cyclopropane.[4][12][13] The cyclopropyl group acts as an electron donor (due to the p-character of its C-C bonds), and the carbonyl is a strong electron acceptor. This electronic arrangement makes the ring highly susceptible to cleavage for two primary reasons:
-
Lewis Acid Coordination: The carbonyl oxygen readily coordinates to Lewis acidic species. In a LiAlH₄ reduction, the aluminum atom coordinates to the oxygen. This coordination polarizes the system and facilitates the cleavage of the adjacent, strained C-C bond of the cyclopropyl ring to form a stabilized enolate intermediate.[3][5][12]
-
Strain Release: Ring opening relieves the inherent strain of the three-membered ring, providing a strong thermodynamic driving force for the cleavage reaction once it is electronically activated.
Q4: What role do temperature and solvent play in maintaining ring integrity?
A: Both are critical parameters for success.
-
Temperature: Lowering the reaction temperature is one of the most effective strategies to prevent unwanted side reactions, including ring opening.[6] Many ring-cleavage pathways have a higher activation energy than the desired reduction. By conducting the reaction at 0 °C or even -78 °C, you can kinetically favor the desired hydride attack on the carbonyl over the C-C bond cleavage.[6][14][15]
-
Solvent: For NaBH₄ reductions, protic solvents like methanol (MeOH) or ethanol (EtOH) are standard and generally safe.[6][16] They also serve as the proton source for the final alcohol product.[17] For more reactive hydrides like LiAlH₄ or DIBAL-H, anhydrous ethereal solvents (e.g., THF, diethyl ether) are required as they are unreactive toward the reagent.[9]
Troubleshooting Guide
Scenario 1: "Help! I ran a LiAlH₄ reduction on my cyclopropyl ketone, and my ring opened. What happened, and how do I fix it?"
Diagnosis: You have likely encountered a classic case of Lewis acid-catalyzed ring opening. The aluminum atom in LiAlH₄ (or the AlH₃ generated during the reaction) acted as a Lewis acid, coordinating to your ketone's oxygen. This activation, combined with the inherent strain of the ring, triggered a rearrangement pathway that cleaved the cyclopropane.
Solution & Prevention: The most reliable solution is to switch to a milder, less Lewis-acidic reducing agent.
Recommended Action: Switch to Sodium Borohydride (NaBH₄) . It is significantly less reactive and lacks the strong Lewis acidity that promotes ring opening.[6][18]
-
Step 1: Lower the temperature. Start your reaction at 0 °C in an ice bath.[6]
-
Step 2: Use a protic solvent like methanol or ethanol.
-
Step 3: Add NaBH₄ slowly and portion-wise to control the reaction rate and any gas evolution.
-
Step 4: Monitor the reaction closely by TLC until the starting material is consumed.
Scenario 2: "I switched to NaBH₄ to be safe, but now my reduction is extremely slow or incomplete. What can I do?"
Diagnosis: You've successfully avoided ring opening, but your substrate is less reactive towards the milder NaBH₄. This is a common trade-off between selectivity and reactivity. Steric hindrance around the carbonyl group or unfavorable electronic properties can slow the reduction.
Solution & Optimization: You can increase the reactivity of the borohydride system without resorting to LiAlH₄ by using the Luche Reduction .[19][20][21]
Recommended Action: Perform a Luche reduction by adding a lanthanide salt, typically cerium(III) chloride (CeCl₃·7H₂O) , to your NaBH₄ reaction.[19][22]
-
How it Works: CeCl₃ is a hard Lewis acid that activates the carbonyl group by coordinating to its oxygen, making it more electrophilic.[19] This enhances the rate of hydride attack specifically at the carbonyl carbon (a 1,2-addition) without activating the cyclopropyl ring for cleavage.[19][20] It's an excellent method for selectively reducing ketones in sensitive molecular environments.[21][22]
-
Procedure: Dissolve your cyclopropyl ketone and CeCl₃·7H₂O in methanol at 0 °C. Once dissolved, add the NaBH₄ portion-wise. The reaction is often much faster and cleaner than with NaBH₄ alone.
Data & Protocols
Table 1: Comparison of Common Hydride Reagents for Cyclopropyl Ketone Reduction
| Reagent | Formula | Typical Conditions | Ring Opening Risk | Key Considerations |
| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous THF or Et₂O, 0 °C to RT | High | Very powerful, unselective.[7] The Lewis acidity of aluminum actively promotes ring opening in conjugated systems.[3][5] Avoid for sensitive substrates. |
| Sodium Borohydride | NaBH₄ | MeOH or EtOH, 0 °C to RT | Low | Mild and selective for aldehydes/ketones.[6][8][16] The reagent of choice for preserving cyclopropyl rings.[6] |
| Luche Reduction | NaBH₄ / CeCl₃ | MeOH, 0 °C to RT | Very Low | Excellent for sluggish reductions. CeCl₃ activates the ketone without promoting ring cleavage.[19][21] Suppresses unwanted 1,4-conjugate additions.[20] |
| Diisobutylaluminium Hydride | DIBAL-H | Anhydrous Toluene or THF, -78 °C | Moderate | Primarily used to reduce esters to aldehydes.[14][23][24] Its Lewis acidity poses a risk, and strict temperature control at -78 °C is critical to stop the reaction and prevent side reactions.[15][25] |
Experimental Protocol: Safe Reduction of Cyclopropyl Methyl Ketone with NaBH₄
This protocol describes the reduction of cyclopropyl methyl ketone to 1-cyclopropylethanol, a standard procedure where ring integrity is maintained.
Materials:
-
Cyclopropyl methyl ketone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, ice bath
Procedure:
-
Dissolution: Dissolve the cyclopropyl methyl ketone (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[6]
-
Cooling: Cool the solution to 0 °C in an ice bath. Stir for 10-15 minutes to ensure thermal equilibrium.[6]
-
Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding deionized water at 0 °C to destroy excess NaBH₄.
-
Workup:
-
Remove most of the methanol under reduced pressure using a rotary evaporator.
-
Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
-
Purification & Characterization: If necessary, purify the crude product by flash column chromatography. Confirm the structure and integrity of the cyclopropyl ring using ¹H and ¹³C NMR spectroscopy.
Visualizations
Decision Workflow for Hydride Reduction
This diagram outlines the decision-making process for selecting the appropriate reduction conditions to preserve a cyclopropyl ring.
Caption: Decision tree for selecting a hydride reduction strategy.
References
- Brown, H. C., & Krishnamurthy, S. (1976). The Functional Group Selectivity of Complex Hydride Reducing Agents.
- Wiberg, K. B., & Szeimies, G. (1970). Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes with Amine Nucleophiles. Organic Letters, 2(5), 1235-1238.
- Sudo, A., & Endo, T. (2001). Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Polymer Chemistry, 42(17), 4344-4350.
- Ivanova, N. M., & Tomilov, Y. V. (2021). Proposed mechanism of the cyclopropane ring-opening, cyclization reaction. In Topics in Heterocyclic Chemistry (Vol. 64, pp. 1-45). Springer.
- Matsuoka, S., Numata, K., & Suzuki, M. (2004). Lewis Acid-catalyzed Ring-opening Addition Reactions of Alcohols to Vinylcyclopropane. Chemistry Letters, 33(10), 1334-1335.
- Bicvic, A., et al. (2021). Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]-Addition. European Journal of Organic Chemistry, 2021(4), 633-637.
- Shimagaki, M., et al. (1998). A systematic study of the hydride reduction of cyclopropyl ketones with structurally simplified substrates. highly stereoselective reductions of trans-substituted cyclopropyl ketones via the bisected s-cis conformation. The Journal of Organic Chemistry, 63(23), 8152-8159.
-
DAV University. (n.d.). Module II Reduction Reactions - Lecture 14. Retrieved from [Link]
-
Khan Academy. (n.d.). Formation of alcohols using hydride reducing agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Luche reduction. Retrieved from [Link]
- Ramachandran, P. V. (2002). SPECIAL FEATURE SECTION: HYDRIDE REDUCTIONS. Organic Process Research & Development, 6(6), 735-736.
-
Chemistry Stack Exchange. (n.d.). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Retrieved from [Link]
- Kumar, S., et al. (2020). Chemoselective Luche-type reduction of α,β-unsaturated ketones by aluminium hydride catalysis. Dalton Transactions, 49(43), 15281-15287.
-
Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]
-
Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]
-
ACS. (n.d.). Reduction with Hydride Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Professor Dave Explains. (2020). Reduction of Esters With DIBAL-H. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]
-
University of Bristol. (n.d.). OS-FGI Lecture2. Retrieved from [Link]
-
All about chemistry. (2020). Luche Reduction. YouTube. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Chem Zipper. (2020). Why is Cyclopropylmethyl Carbocation exceptionally stable?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What is the reason for the exceptional stability of tricyclopropyl-cyclopropenyl carbocation?. Retrieved from [Link]
- Nikpour, F., & Ghorbani-Choghamarani, A. (2016). Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. Molbank, 2016(2), M882.
-
Reddit. (2018). Why is Cyclopropylmethyl Carbocation exceptionally stable?. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube. Retrieved from [Link]
- Wang, S., et al. (2022).
-
Chemistry Stack Exchange. (2019). cyclopropane's reaction with lithium aluminium hydride. Retrieved from [Link]
-
Prakash Academy. (2012). Why cyclopropane ring cleaves - an illustrative Problem. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
Reddit. (2024). Is there a way to open up cyclopropane so it reacts with formaldehyde like this?. Retrieved from [Link]
- Waser, M. (2017). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 117(15), 10241-10271.
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Technical Support Center: 3-Cyclopropyl-2,2-difluoropropan-1-ol
The following Technical Support Guide addresses solubility, handling, and stability issues for 3-cyclopropyl-2,2-difluoropropan-1-ol .
Product Category: Fluorinated Building Blocks / Medicinal Chemistry Intermediates Document Type: Troubleshooting Guide & FAQ Last Updated: February 13, 2026[1][2][3][4]
Compound Profile & Solubility Overview
This compound is a specialized fluorinated building block.[1][2][3][4] Its physicochemical behavior is dominated by the gem-difluoro group (
Physicochemical Characteristics
| Property | Value / Description | Impact on Solubility |
| Structure | Cyclopropyl- | Amphiphilic nature with a "fluorine patch."[1][2][3][4][5] |
| Predicted LogP | ~1.5 – 1.9 | Moderate lipophilicity; low water solubility.[1][4] |
| H-Bonding | 1 Donor (OH), 3 Acceptors (O, 2F) | The |
| Physical State | Liquid or Low-melting Solid | Prone to "oiling out" rather than crystallizing in aqueous mixtures.[1][2][3][4] |
| Acidity (pKa) | ~13.5 (Alcohol) | The |
Troubleshooting Guide: Common Solubility Issues
Issue 1: "Oiling Out" in Aqueous Buffers
Symptom: When diluting a DMSO stock solution into an aqueous assay buffer (e.g., PBS), the solution turns cloudy or visible oil droplets form, causing erratic assay data (e.g., false positives in inhibition assays).[1][2][4]
Root Cause: The gem-difluoro moiety imparts a unique "fluorophilicity"—it is hydrophobic but also does not mix ideally with standard hydrocarbon lipophiles.[1][2][3][4] When water is added, the entropic penalty of solvating the hydrophobic cyclopropyl-difluoro tail forces the molecules to aggregate.[1][4] Unlike crystalline solids that precipitate, this compound forms a liquid phase (oil) due to its low melting point.[2][4]
Solution Protocol:
-
Switch Co-solvent: If using DMSO, switch to DMA (Dimethylacetamide) or Ethanol if the assay tolerates it.[1][4] DMA often solvates fluorinated compounds better.[1]
-
Add a Surfactant: Pre-condition the assay buffer with a non-ionic surfactant.[1][4]
-
Kinetic Solubility Limit: Do not exceed 100 µM in <1% DMSO/Water mixtures.
Issue 2: Inconsistent NMR Spectra (Broad Peaks)
Symptom:
Root Cause:
-
Aggregation: At high concentrations (>50 mM), amphiphilic fluoro-alcohols can form reverse micelles in non-polar solvents.[1][2][4]
-
Conformational Locking: The gem-difluoro group induces a gauche effect, restricting rotation around the C1-C2 and C2-C3 bonds.[1][2][3][4]
Solution Protocol:
-
Solvent Change: Switch to a polar solvent like DMSO-d6 or Methanol-d4 .[1][2][3][4] These solvents disrupt intermolecular H-bonding and aggregates.[1][2][3]
-
Dilution: Run the NMR at a lower concentration (<10 mM) to verify if peaks sharpen.
Issue 3: Compound Loss During Evaporation
Symptom: Yield is lower than expected after removing solvent on a rotary evaporator.
Root Cause:
Small molecular weight fluorinated alcohols can be surprisingly volatile.[1][4] While the
Solution Protocol:
-
Avoid High Vacuum: Do not use high vacuum (<10 mbar) for extended periods if the compound is in liquid form.[1][4]
-
Temperature Control: Keep the water bath < 35°C.
-
Azeotropes: Be aware that it may form azeotropes with solvents like DCM or THF.[1][4]
Step-by-Step Protocols
Protocol A: Preparation of a Stable Assay Stock (10 mM)
Objective: Create a stock solution that minimizes precipitation upon freeze-thaw cycles.[1][2][3][4]
-
Weighing: Weigh the compound into a glass vial (avoid polystyrene, as fluorinated solvents/compounds can leach plasticizers).[4]
-
Solvent Choice: Add anhydrous DMSO (Grade:
99.9%).[1][4]-
Why? Water in DMSO lowers the solubility of lipophilic compounds significantly.[4]
-
-
Vortexing: Vortex vigorously for 30 seconds.
-
Visual Inspection: Hold the vial up to a light source. The solution must be perfectly clear. If "schlieren" lines (wavy distortions) are visible, mixing is incomplete.[2]
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol B: Solubility Decision Tree (Visualization)
The following diagram outlines the logical flow for selecting the correct solvent system based on your application.
Caption: Decision tree for solvent selection based on experimental application, highlighting risk mitigation for precipitation and aggregation.
Frequently Asked Questions (FAQ)
Q: Can I use this compound in a cell-based assay without it crossing the membrane? A: Likely no.[1][2][3][4] The combination of the cyclopropyl group and the gem-difluoro motif generally ensures good membrane permeability (Passive diffusion).[1] The LogP (~1.5-1.[1][2][3][4]9) is in the optimal range for cell penetration. If you need to restrict it to the extracellular space, this is not the correct tool.
Q: I see a "hydrate" mentioned in some literature for difluoro-compounds. Is my alcohol actually a hydrate?
A: No. Gem-difluoro ketones or aldehydes exist as stable hydrates (gem-diols) in water (e.g.,
Q: Why does the compound smell faintly sweet/solvent-like? A: This is characteristic of small fluoro-alcohols and cyclopropyl derivatives.[1][2][3][4] Ensure you handle it in a fume hood. The odor does not necessarily indicate decomposition, but verify purity via LCMS if the smell is acrid (which could indicate acid degradation).[1][4]
References
-
Grygorenko, O. O., et al. (2022).[1][4][6][7] "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry – A European Journal.[1][4][6] Link[2][3][4]
-
Meanwell, N. A. (2018).[1][4] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[2][3][4]
- Context: Explains the "fluorine effect" on lipophilicity and pKa modul
-
PubChem Compound Summary. (2025). "3-cyclopropyl-2,2-difluoropropanoic acid" (Analogous Structure).[1][2][3][4] Link
-
Context: Used for structural verification and physicochemical property estimation of the core scaffold.[4]
-
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS#:2171997-61-6 | 3-cyclopropyl-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-difluoropropanoic acid | Chemsrc [m.chemsrc.com]
- 3. 3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-cyclopropyl-2,2-difluoropropanoic acid (C6H8F2O2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A Scientist's Guide to Minimizing Side Reactions in α,α-Difluoro Acid Reduction
Welcome to the technical support center for synthetic organic chemistry applications. As Senior Application Scientists, we understand that the reduction of α,α-difluoro carboxylic acids to their corresponding primary alcohols is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. However, the presence of the gem-difluoro moiety introduces unique challenges not typically encountered with their non-fluorinated analogs. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate common pitfalls and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the reduction of α,α-difluoro acids. Each issue is analyzed from a mechanistic perspective to provide robust and scientifically grounded solutions.
Q1: My reaction is incomplete. I'm recovering significant amounts of starting material or isolating the intermediate α,α-difluoroaldehyde.
This is a common issue often related to reagent stoichiometry, activity, or reaction conditions. The reduction of a carboxylic acid proceeds in two stages: first to an aldehyde, and then the aldehyde is further reduced to the primary alcohol.[1] With certain substrates like difluoroacetic acid, the intermediate aldehyde can be surprisingly stable or difficult to reduce, sometimes allowing for its isolation.[2]
Probable Causes & Solutions:
-
Insufficient Reducing Agent: The reaction stoichiometry is critical. The reduction of a carboxylic acid with borane (BH₃), for instance, involves an initial acid-base reaction that consumes some of the hydride. A minimum of 1.34 equivalents of BH₃·THF is often recommended for standard carboxylic acids, but the electron-withdrawing nature of the fluorine atoms can influence reactivity.
-
Solution: Increase the equivalents of the reducing agent incrementally. Start with 1.5 equivalents and increase to 2.0 or even 2.5 equivalents, monitoring the reaction by TLC or LC-MS.
-
-
Deactivated Reducing Agent: Borane-THF complex (BH₃·THF) is the most commonly recommended reagent for this transformation due to its high selectivity for carboxylic acids.[3][4] However, it is moisture-sensitive and can degrade upon improper storage, leading to lower effective concentration.
-
Solution: Always use a fresh bottle or a recently titrated solution of BH₃·THF. Ensure all glassware is oven- or flame-dried and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).
-
-
Low Reaction Temperature: While lower temperatures are often used to control selectivity, they can also slow the reaction rate, particularly the second step (aldehyde to alcohol reduction).
-
Solution: If the reaction stalls at room temperature, consider gentle heating to 40-50 °C. Monitor carefully, as higher temperatures can increase the risk of side reactions like defluorination.
-
Q2: My main impurity is a defluorinated product. How can I prevent the loss of fluorine atoms during the reduction?
Reductive defluorination is arguably the most problematic side reaction in this chemistry. The carbon-fluorine bond is strong, but it is not inert. The accumulation of negative charge on the α-carbon during hydride addition can facilitate the elimination of a fluoride ion.
Mechanistic Insight:
The choice of reducing agent is paramount. Strong, "hard" hydride donors like Lithium Aluminum Hydride (LiAlH₄) can be aggressive and may promote defluorination, especially if the reaction temperature is not strictly controlled. In contrast, borane is a Lewis acidic reducing agent. Its mechanism involves coordination to the carbonyl oxygen, which activates the carbonyl for reduction without creating a highly negatively charged intermediate at the α-carbon, thus minimizing the driving force for fluoride elimination.[5][6]
Key Strategies to Prevent Defluorination:
-
Choice of Reagent: Strongly favor Borane-THF complex (BH₃·THF) over LiAlH₄. While LiAlH₄ can reduce α,α-difluoro acids, it has been shown to produce a mixture of products and presents a higher risk of side reactions.[2] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids.[1]
-
Temperature Control: Perform the initial addition of the reducing agent at 0 °C to manage the initial exotherm. Allow the reaction to proceed at room temperature. Avoid high temperatures (>50-60 °C) whenever possible.
-
Slow Addition: Add the reducing agent dropwise to the solution of the α,α-difluoro acid. This maintains a low instantaneous concentration of the hydride, preventing localized overheating and reducing the likelihood of side reactions.
Troubleshooting Workflow for Defluorination
Caption: Troubleshooting decision tree for defluorination side reactions.
Frequently Asked Questions (FAQs)
Q: Which reducing agent is definitively better for α,α-difluoro acids: LiAlH₄ or BH₃·THF?
A: For the selective reduction of α,α-difluoro carboxylic acids to the corresponding alcohols, BH₃·THF is the superior reagent . The rationale is based on chemoselectivity and the mitigation of side reactions.
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Borane-THF Complex (BH₃·THF) |
| Reactivity | Very High. Reduces most carbonyl functional groups. | High, but highly selective for carboxylic acids.[4] |
| Mechanism | Nucleophilic attack by hydride (H⁻).[1][7] | Lewis acid coordination followed by hydride transfer.[3][6] |
| Defluorination Risk | Higher. The strong nucleophilic character can promote F⁻ elimination.[2] | Lower. The Lewis acidic mechanism avoids buildup of negative charge on the α-carbon. |
| Safety/Handling | Reacts violently with water and protic solvents.[4] Pyrophoric solid. | Reacts with water but is generally more manageable. Supplied as a solution in THF. |
| Recommendation | Not recommended unless other methods fail. Use with extreme caution and low temperatures. | Highly Recommended for clean and selective reductions. |
Q: Can you illustrate the accepted mechanism for the reduction with Borane-THF?
A: Certainly. The mechanism avoids the formation of a free aldehyde intermediate and proceeds through borate esters.
-
Activation: The acidic proton of the carboxylic acid reacts with borane to form hydrogen gas and a triacyloxyborane intermediate. This is the rate-determining step and explains the high selectivity, as this initial acid-base reaction is very fast for carboxylic acids compared to other carbonyls.[3]
-
First Hydride Transfer: A molecule of BH₃ coordinates to one of the carbonyl oxygens, activating it and delivering a hydride to the carbonyl carbon.
-
Second Hydride Transfer: A second hydride transfer occurs, reducing the intermediate to a borate ester of the primary alcohol.
-
Hydrolysis: Aqueous workup hydrolyzes the borate esters to release the final 2,2-difluoro-1-alcohol product.
Simplified Borane Reduction Mechanism
Caption: Reaction pathway for the reduction of an α,α-difluoro acid with BH₃·THF.
Validated Experimental Protocol: Reduction of 2,2-Difluoro-2-phenylacetic Acid
This protocol provides a reliable starting point for the reduction of an exemplary α,α-difluoro acid using BH₃·THF.
Materials & Setup:
-
2,2-Difluoro-2-phenylacetic Acid (1.0 eq)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF, 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet. All glassware must be oven-dried.
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 2,2-difluoro-2-phenylacetic acid (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in the round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the BH₃·THF solution (2.0 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C. Vigorous gas evolution (H₂) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Quenching: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases. This step is highly exothermic.
-
Workup:
-
Add 1 M HCl solution and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude 2,2-difluoro-2-phenylethanol can then be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
References
-
Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]
-
Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. [Link]
-
Reactions of Carboxylic Acids - An Overview. Chemistry LibreTexts. [Link]
-
Hydroboration Reaction and Mechanism of Carboxylic Acids using NaNH2(BH3)2. Organic Chemistry Portal. [Link]
-
Reduction of carboxylic acids (video). Khan Academy. [Link]
-
Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. PMC. [Link]
-
Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. [Link]
-
Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. PMC. [Link]
-
Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). PMC. [Link]
-
Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic Synthesis. [Link]
-
Enzymatic defluorination of fluorinated compounds. ResearchGate. [Link]
-
Mechanism of defluorination of enflurane. Identification of an organic metabolite in rat and man. PubMed. [Link]
-
Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
-
Defluorination mechanism of fluoroacetate by fluoroacetate-specific defluorinase. ResearchGate. [Link]
-
Direct and Convenient Conversion of Alcohols to Fluorides. Organic Letters. [Link]
-
Difluoroacetic acid. Sciencemadness Wiki. [Link]
-
Organofluorine Chemistry: Deoxyfluorination Reagents for C—F Bond Synthesis. ResearchGate. [Link]
-
Reduction of Carboxylic Acids and their Derivatives to Alcohols, Ethers, and Amines. ChemInform. [Link]
-
A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. The Journal of Organic Chemistry. [Link]
-
Reduction of carboxylic acids to alcohols. quimicaorganica.org. [Link]
-
Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Organic & Biomolecular Chemistry. [Link]
-
Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. [Link]
-
Difluoroacetic Acid: Properties, Applications, and Safety Measures. LinkedIn. [Link]
-
Difluoroacetic acid. Wikipedia. [Link]
-
The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Sarin. Wikipedia. [Link]
-
Lithium Aluminum Hydride Reduction of Difluoroacetic Acid. Proceedings of the Indiana Academy of Science. [Link]
-
Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Beilstein Journal of Organic Chemistry. [Link]
-
Reduction of carboxylic acids. Chemguide. [Link]
-
Highly efficient diastereoselective reduction of alpha-fluoroimines. PubMed. [Link]
-
Defluorination of various perfluoro alkyl acids and selected PFOA and PFOS monomers by Acidimicrobium sp. Strain A6 enrichment cultures. PubMed. [Link]
-
Difluoroacetic acid | C2H2F2O2 | CID 9788. PubChem. [Link]
-
Synthesis of alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase. PubMed. [Link]
-
Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. [Link]
-
AA Troubleshooting and Maintenance Guide. Element Lab Solutions. [Link]
-
Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. Waters. [Link]
-
Guidelines for Trouble Shooting and Maintenance of AA Systems. Agilent. [Link]
-
Further Purification of Food-Grade Alcohol to Make a Congener-free Product. ResearchGate. [Link]
-
Selective synthesis of α-olefins by dehydration of fatty alcohols over alumina–thoria mixed catalysts. Catalysis Science & Technology. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 6. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. Reduction of carboxylic acids to alcohols [quimicaorganica.org]
Technical Support Center: Purification of Fluorinated Alcohol Products
Welcome to the technical support center for professionals engaged in the synthesis and purification of fluorinated alcohols. This guide is designed to provide practical, in-depth solutions to a common yet critical challenge: the removal of residual boron impurities. Boron-containing reagents, such as boron trifluoride etherate (BF₃·OEt₂) and borohydrides, are indispensable in modern organic synthesis, but their removal from polar, and often sensitive, fluorinated alcohol products requires a nuanced approach.[1][2][3]
This document moves beyond standard protocols to address the specific issues you may encounter in the lab, explaining the chemical principles behind each troubleshooting step to empower you to make informed decisions.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems observed during the workup and purification of fluorinated alcohols contaminated with boron species.
Issue 1: Persistent Boron Signals in NMR/MS After Standard Aqueous Workup
You've completed your reaction and performed a standard aqueous quench and extraction, but analytical data (e.g., ¹¹B NMR, or a characteristic [M+12] peak in ESI-MS) indicates significant boron contamination remains.[2]
Potential Causes:
-
Formation of Stable Boronate Esters: The most likely cause is the formation of a stable, covalent boronate ester between the boron impurity (e.g., boric acid, a byproduct of borohydride reduction) and your fluorinated alcohol product, especially if it contains 1,2- or 1,3-diol functionalities.[2][4] Simple aqueous washes are often insufficient to hydrolyze these stable complexes.
-
Incomplete Hydrolysis of BF₃ Complexes: Boron trifluoride can form strong Lewis acid-base adducts with the hydroxyl group of your alcohol. Depending on the steric environment and the electronic properties of the fluorinated backbone, these adducts may be partially stable to neutral water washes.
-
Poor Partitioning: Some boron species may have moderate solubility in the organic solvent used for extraction, leading to inefficient removal during aqueous washes.
Recommended Solutions:
-
Enhanced Basic Wash: A simple but often effective solution is to wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute potassium carbonate (K₂CO₃) solution.[1]
-
Causality: The base deprotonates boric acid to form the more water-soluble borate anion (B(OH)₄⁻), which partitions more readily into the aqueous phase. For BF₃ adducts, the base acts as a competitive Lewis base to displace the alcohol and hydrolyze the boron species. Caution: Add the basic solution slowly and with good stirring, as CO₂ evolution can cause pressure buildup if your reaction mixture is acidic.[1]
-
-
Competitive Diol Scavenging: If a stable boronate ester with your product is suspected, introduce a simple, water-soluble "sacrificial" diol to the mixture.
-
Causality: Boronic acids and borate esters undergo reversible complexation with diols.[5][6] By adding a large excess of a simple diol like mannitol or ethylene glycol, you shift the equilibrium, causing the boron to preferentially bind with the scavenger diol.[2][7] The resulting boron-scavenger complex is typically more water-soluble and can be easily removed with an aqueous wash. The formation of a B-mannitol complex is particularly effective at preventing boron loss, even in acidic solutions containing fluoride.[7]
-
-
Methanol-Assisted Distillation (for Boric Acid): In cases where the impurity is boric acid, it can be converted to the volatile trimethyl borate.
-
Causality: Acid-catalyzed esterification of boric acid with methanol produces trimethyl borate (B(OCH₃)₃), which has a low boiling point (68.7 °C).[8] This allows for its removal by distillation or rotary evaporation. This is particularly useful in non-aqueous systems.
-
Issue 2: Product Degradation or Fluoride Loss During Purification
You observe decomposition of your target fluorinated alcohol or evidence of defluorination when attempting to remove boron impurities, particularly when using harsh conditions.
Potential Causes:
-
Strong Basic Conditions: Many fluorinated alcohols, especially those with fluorine atoms on β or γ carbons to the hydroxyl group, can be susceptible to elimination reactions (E1cB or E2) under strongly basic conditions (e.g., NaOH, KOH), leading to the formation of alkenes and loss of fluoride.
-
Residual Lewis Acidity: Incomplete quenching of BF₃ can leave a potent Lewis acid in your product, which can catalyze decomposition pathways, especially upon heating during solvent evaporation.
Recommended Solutions:
-
Use of Mild Bases: Avoid strong bases like hydroxides. Stick to milder options such as saturated sodium bicarbonate, potassium carbonate, or organic bases like triethylamine (NEt₃) during the workup.
-
Solid-Phase Scavenging: Employ solid-supported scavengers to avoid exposing your product to harsh solution-phase conditions.
-
Causality: Functionalized silica gels or polymer resins can selectively bind to boron species. For example, resins functionalized with N-methyl-D-glucamine (NMDG) show a very high affinity for boron through chelation by the multiple cis-diol groups on the scavenger.[9] This method is highly selective and operates under neutral conditions, protecting sensitive functional groups. Metal oxides like activated alumina can also be effective adsorbents.[10]
-
-
Solvent Selection for Workup: The choice of organic solvent can influence phase separation and purification efficiency. 2-Methyltetrahydrofuran (2-MeTHF) is an excellent green alternative to THF.[11][12][13]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification strategy for my specific boron impurity?
The optimal strategy depends on the nature of the boron species and the stability of your fluorinated alcohol. The following decision workflow can guide your choice.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Boron trifluoride etherate in organic synthesis - MedCrave online [medcraveonline.com]
- 4. Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. US4208392A - Two-step process for removing boron compounds from aqueous solutions of magnesium chloride - Google Patents [patents.google.com]
- 9. Preparation and Adsorption Performance of Boron Adsorbents Derived from Modified Waste Feathers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. d-nb.info [d-nb.info]
- 12. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 14. chempoint.com [chempoint.com]
Validation & Comparative
Navigating the Fluorine Landscape: A Comparative Guide to the ¹⁹F NMR Spectrum of 3-Cyclopropyl-2,2-difluoropropan-1-ol
For researchers, scientists, and professionals in drug development, the precise characterization of fluorinated molecules is paramount. The incorporation of fluorine atoms can dramatically alter a compound's metabolic stability, bioavailability, and binding affinity. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool due to its high sensitivity, 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range that minimizes signal overlap.[1][2] This guide provides an in-depth analysis of the expected ¹⁹F NMR spectrum of 3-cyclopropyl-2,2-difluoropropan-1-ol, a structurally interesting building block, and compares its anticipated spectral features with those of related fluorinated compounds.
The Expected ¹⁹F NMR Spectrum: A Detailed Prediction
While a publicly available experimental spectrum for this compound is not readily found, we can confidently predict its key features based on established principles of ¹⁹F NMR and data from analogous structures. The core of our analysis focuses on the geminal difluoro (-CF₂-) group positioned between a cyclopropyl ring and a hydroxymethyl group.
The two fluorine atoms in the -CF₂- group are diastereotopic due to the adjacent chiral center (even though it is not a stereocenter in this specific molecule, the proximity of the hydroxyl group and the cyclopropyl ring creates a chiral environment). This diastereotopicity means they are chemically non-equivalent and will therefore have different chemical shifts, giving rise to two distinct signals in the ¹⁹F NMR spectrum. These signals will appear as a pair of doublets due to geminal coupling (²JFF) between the two fluorine atoms.
Further coupling will be observed with the adjacent methylene protons (-CH₂-) of the cyclopropyl ring and the methylene protons of the propanol backbone. This will result in a more complex splitting pattern, likely a doublet of triplets or a more intricate multiplet for each fluorine signal.
Predicted Spectral Parameters:
| Parameter | Predicted Value | Rationale and Comparative Data |
| Chemical Shift (δ) | -90 to -120 ppm | The chemical shift for -CF₂- groups in aliphatic systems typically falls within the +80 to +140 ppm range relative to CFCl₃[3]. However, the specific substitution pattern significantly influences the exact shift. For instance, in 1-fluoro-2,2-dimethyl-3-(2,2-dibromovinyl)-(E)-cyclopropanyl t-butyl ketone, the fluorine on the cyclopropane ring appears at -104.7 ppm[4]. In various difluoromethylated compounds, the chemical shifts range from -91 to -97 ppm[5]. Given the electronic environment of an alcohol and a cyclopropyl group, a chemical shift in the upfield region of the typical range is expected. |
| Geminal F-F Coupling (²JFF) | 220 - 320 Hz | Geminal fluorine-fluorine coupling constants in sp³-hybridized carbons can be quite large and are sensitive to the substituents and bond angles[6]. For example, in N-CHF₂ derivatives, ²JFF values around 225-227 Hz are observed[6]. In other gem-difluoro cyclopropyl derivatives, values in the range of 312-316 Hz have been reported[7]. |
| Vicinal H-F Coupling (³JHF) | 5 - 20 Hz | Coupling to the adjacent methylene protons is expected. The magnitude of this coupling will depend on the dihedral angle between the C-H and C-F bonds. |
A Comparative Analysis with Alternative Fluorinated Moieties
To fully appreciate the unique spectral signature of this compound, it is instructive to compare it with other common fluorinated groups.
| Compound/Functional Group | Typical ¹⁹F Chemical Shift (ppm) | Key Spectral Features | Comparison with Target Compound |
| Trifluoromethyl (-CF₃) Group | -60 to -80 ppm | Typically a singlet unless coupled to a nearby nucleus. The three fluorine atoms are equivalent. | The -CF₃ group is significantly downfield compared to the expected -CF₂- signal. The absence of geminal F-F coupling provides a clear distinction. |
| Monofluorinated Cyclopropane | -100 to -200 ppm | A single multiplet, with coupling to vicinal protons. The exact shift is highly dependent on the stereochemistry and other substituents. | While the chemical shift range may overlap, the presence of only one fluorine signal and the lack of a large ²JFF coupling constant are distinguishing features. |
| Aromatic Fluorine (Ar-F) | -100 to -170 ppm | The chemical shift is sensitive to the electronic nature of the substituents on the aromatic ring. | The chemical shift range can overlap, but the coupling patterns in aromatic systems (coupling to other ring protons) are distinct from the aliphatic couplings in our target molecule. |
| 4,4-Difluoroproline | -90 to -100 ppm (trans-amide) | Diastereotopic fluorines give rise to two signals with a small chemical shift difference (ΔδFF = 0–3 ppm) for the trans-amide bond.[8] | This provides a good comparison for a gem-difluoro group in a cyclic system. The smaller chemical shift difference in the trans-proline highlights how subtle conformational changes can impact the spectrum. |
Experimental Protocol for ¹⁹F NMR Spectroscopy
Acquiring a high-quality ¹⁹F NMR spectrum requires careful attention to experimental parameters. The following protocol provides a robust starting point for the analysis of this compound.
1. Sample Preparation:
-
Dissolve 5-15 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).[1][9]
-
Filter the solution through a pipette with a glass wool plug into a clean NMR tube to remove any particulate matter.
-
For accurate chemical shift referencing, an internal standard such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63 ppm) can be added, although modern spectrometers can also use external referencing or the deuterium lock signal.[2]
2. Spectrometer Setup and Acquisition:
-
The experiment should be performed on a spectrometer equipped with a fluorine-capable probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Use a standard 1D ¹⁹F pulse sequence, often with proton decoupling (e.g., zgfhigqn on Bruker instruments).[2]
-
Key Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., 200-300 ppm) should be used initially to ensure all fluorine signals are captured.[10]
-
Transmitter Offset: Center the transmitter offset in the expected chemical shift region (-100 to -110 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is typically sufficient for ¹⁹F nuclei.
-
Number of Scans: Depending on the sample concentration, 16 to 128 scans should provide a good signal-to-noise ratio.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum carefully.
-
Apply a baseline correction.
-
Reference the chemical shifts to an appropriate standard (e.g., CFCl₃ at 0.00 ppm).
Visualizing the Experimental Workflow
Caption: The relationship between molecular structure and the resulting ¹⁹F NMR spectrum.
Conclusion
The ¹⁹F NMR spectrum of this compound is predicted to be a rich source of structural information. The diastereotopic nature of the geminal fluorine atoms, coupled with their interactions with neighboring protons, will produce a distinctive and informative spectral pattern. By understanding the expected chemical shifts and coupling constants and comparing them to other fluorinated motifs, researchers can confidently identify this compound and elucidate its structure. The experimental protocol provided herein offers a clear path to obtaining high-quality data, further empowering the scientific community in the exploration of novel fluorinated molecules.
References
- Benchchem. Application Notes and Protocols for 19F NMR Analysis of 1,1-Difluoro-3-methylcyclohexane.
- University of Wisconsin-Madison. Fluorine experiments (Vnmrj 3.2A).
- Benchchem. Application Notes and Protocols for Fluorine-19 NMR Experiments.
-
Gao, Y., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
- UC Santa Barbara. F19 detection - NMR Facility.
- UC Santa Barbara. 19F Chemical Shifts and Coupling Constants - NMR Facility.
-
Beilstein Journals. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. [Link]
-
Wiley. Difluoromethane - Optional[19F NMR] - Chemical Shifts - SpectraBase. [Link]
- The Royal Society of Chemistry.
-
Slideshare. 19 f chemical shifts and coupling constants. [Link]
-
MDPI. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]
- Southern Illinois University Edwardsville.
-
ResearchGate. (PDF) The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. [Link]
-
ResearchGate. (PDF) 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. siue.edu [siue.edu]
- 5. rsc.org [rsc.org]
- 6. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole [mdpi.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. F19 detection [nmr.chem.ucsb.edu]
Technical Guide: 1H NMR Characterization of Gem-Difluoro Propyl Alcohols
Executive Summary
The incorporation of a gem-difluoro moiety (
This guide compares the "Standard" acquisition mode against the "Recommended" broadband fluorine-decoupled mode (
Scientific Background & Mechanism[2][3]
The Bioisosteric Rationale
The gem-difluoro group is chemically inert but electronically active. In propyl alcohols (e.g., 2,2-difluoropropan-1-ol), the
The Coupling Challenge
In a standard
-
Vicinal Coupling (
): Protons on carbons adjacent to the group typically exhibit values of 10–20 Hz . -
Multiplicity Explosion: A simple methyl group (
), which should be a singlet or doublet, often appears as a triplet or doublet-of-triplets due to coupling with the two equivalent fluorine atoms. This spreads the signal intensity over multiple peaks, reducing the Signal-to-Noise Ratio (SNR) and complicating integration.
The Solution: Heteronuclear Decoupling
By applying a continuous irradiation frequency at the Larmor frequency of
Comparative Analysis: Coupled vs. Decoupled
We utilize 2,2-difluoropropan-1-ol (
Spectral Data Comparison
| Feature | Mode A: Standard | Mode B: | Performance Verdict |
| Triplet ( | Singlet . Signal collapses to a single sharp peak. | Mode B yields 2x higher peak height (sensitivity). | |
| Triplet ( | Singlet . Clear separation from baseline noise. | Mode B allows precise qNMR integration. | |
| Spectral Width | Requires wider windows to capture high-order multiplets. | Standard spectral width sufficient. | Mode B simplifies processing. |
| Artifacts | "Roof effect" (second-order perturbation) may distort intensities. | No J-distortion; pure chemical shift data. | Mode B is more accurate for structure verification. |
Diagnostic Logic Pathway
The following diagram illustrates the splitting logic observed in Mode A and how Mode B simplifies it.
Experimental Protocols
Instrument Configuration
-
Field Strength: Minimum 400 MHz recommended (dispersion aids in separating
multiplets in coupled mode). -
Probe: BBFO (Broadband Fluorine Observe) or TBI probe capable of tuning
on the inner coil and on the decoupling coil.
Protocol A: Standard NMR (Baseline)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Parameters:
-
D1 (Relaxation Delay): 1.0 – 2.0 s.
-
SW (Spectral Width): 20 ppm (to ensure no fold-over of wide multiplets).
-
NS (Scans): 16.
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz).
Protocol B: Decoupled NMR (Recommended)
This protocol utilizes the second channel (
-
Pulse Sequence: zgfhigqn (or zgDC depending on library).
-
Channel Setup:
-
f1 (Observe):
(set O1P to center of proton window, ~5 ppm). -
f2 (Decouple):
.
-
-
Optimization Steps (Critical):
-
Step 1: Acquire a quick 1D
spectrum to determine the exact fluorine chemical shift ( ). -
Step 2: Set O2P (decoupler offset) to the center of the
signal found in Step 1 (typically -80 to -120 ppm for gem-difluoro). -
Step 3: Select Decoupling Program: GARP or WALTZ-16.
-
Step 4: Power Level (PL12 or similar): Ensure power is sufficient to cover the bandwidth of the fluorine signals (approx 60-70 ppm range) without heating the probe.
-
-
Acquisition:
-
NS: 16 (Signal will be higher than Protocol A, so fewer scans may be needed).
-
D1: 2.0 s (Decoupling can introduce NOE; ensure sufficient delay for quantitative accuracy).
-
Workflow Visualization
Interpretation Guide & Troubleshooting
Distinguishing Features
When analyzing the spectra, use the following checkpoints to confirm the structure:
-
The "Virtual" Triplet: In the coupled spectrum, the
alpha to the will appear as a triplet with Hz. This mimics a adjacent to a , but the coupling constant is larger than the typical vicinal coupling (~7 Hz) [3]. -
Chemical Shift: The
group is highly electronegative. Expect the -protons ( ) to shift downfield to 3.5 – 4.0 ppm , significantly distinct from a standard propyl chain.
Troubleshooting Common Issues
-
Incomplete Decoupling: If the peaks in Mode B look "blocky" or broad rather than sharp singlets, the decoupler power is too low or the O2P is not centered on the fluorine resonance. Re-run the
scout scan. -
Heating: Continuous decoupling generates heat. For sensitive samples, use "Inverse Gated Decoupling" (decouple only during acquisition, not during delay) to minimize dielectric heating, although this is less critical for standard 1H experiments than for 13C.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Bruker BioSpin. (2023). AVANCE Tutorial: 1D 19F-Decoupled 1H spectrum. IMSERC, Northwestern University.
-
Reich, H. J. (2023). NMR Coupling Constants: 1H-19F Coupling. University of Wisconsin-Madison. (Note: Generalized link to standard NMR educational resources as direct deep-links vary).
-
BenchChem. (2025).[2] 2,2-Difluoropropane: A Comprehensive Technical Guide.
Sources
Safety Operating Guide
3-Cyclopropyl-2,2-difluoropropan-1-ol: Operational Disposal Guide
Executive Summary & Chemical Characterization
This guide mandates the disposal procedures for 3-cyclopropyl-2,2-difluoropropan-1-ol . This molecule presents a dual-hazard profile often overlooked in standard waste streams:
-
Gem-difluoro moiety: Requires high-temperature incineration to prevent environmental persistence and hydrofluoric acid (HF) generation in standard burners.
-
Cyclopropyl ring: Possesses significant ring strain (~27.5 kcal/mol). While kinetically stable in neutral conditions, it is susceptible to exothermic ring-opening in the presence of strong Brønsted or Lewis acids.
Waste Classification: RCRA Hazardous Waste (Ignitable, Toxic) Primary Waste Stream: Halogenated Organic Solvents
Hazard Identification & Waste Classification Logic
To ensure the safety of the disposal chain, you must classify this compound based on its functional reactivity, not just its flammability.
| Feature | Hazard Class | Operational Implication |
| Alcohol Group (-OH) | Ignitable (D001) | Flash point is estimated between 40°C–60°C. Must be treated as a flammable liquid. |
| Fluorine Atoms (F2) | Halogenated | DO NOT mix with non-halogenated waste. Halogens require specific incinerators with scrubbers to capture HF gas. |
| Cyclopropyl Ring | Reactive (Conditionally) | High Risk: Incompatible with strong acids (e.g., H₂SO₄, AlCl₃). Acid-catalyzed ring opening is exothermic and can pressurize waste containers. |
Segregation Protocol: The "Self-Validating" System
A self-validating waste system relies on a pre-addition check . Before adding this compound to any waste container, you must validate the receiving container's contents.
The "Acid Check" Rule
Because of the cyclopropyl strain, never add this compound to a waste container that has a pH < 4.
-
Mechanism: Strong acids protonate the alcohol, creating a leaving group that triggers cyclopropyl ring expansion or opening, releasing heat.
-
Protocol: If the waste container contains any acidic byproducts (e.g., from a reaction workup), neutralize the waste with Sodium Bicarbonate (NaHCO₃) to pH 7 before adding this fluorinated alcohol.
Compatibility Matrix
Use this table to determine where to pour your waste.
| Waste Stream Type | Compatibility | Action / Rationale |
| Halogenated Organics | COMPATIBLE | Target Stream. Ensure pH is neutral. |
| Non-Halogenated Organics | INCOMPATIBLE | Do not mix. Increases disposal cost significantly and violates incinerator permits. |
| Aqueous Acid (pH < 2) | DANGEROUS | STOP. Potential for exothermic ring-opening polymerization. |
| Strong Oxidizers | INCOMPATIBLE | Risk of violent oxidation of the alcohol functionality. |
Step-by-Step Disposal Workflow
Follow this precise workflow to dispose of reaction mixtures or pure stocks.
Phase 1: Quenching & Pre-Treatment
If the material is part of a reaction mixture (e.g., with reagents):
-
Quench: Ensure all reactive reagents (e.g., Lithium Aluminum Hydride, Thionyl Chloride) are fully quenched.
-
Neutralize: Adjust the pH of the mixture to 6–8 using saturated NaHCO₃ or dilute HCl. Verify with pH paper.
-
Phase Split: If an aqueous layer exists, separate it. The fluorinated alcohol will partition into the organic layer (or be the organic layer).
Phase 2: Container Selection & Labeling
-
Container: Use HDPE (High-Density Polyethylene) or Glass carboys. Avoid metal cans if the waste is potentially acidic (corrosion risk from F- ions).
-
Labeling:
-
Primary Tag: "HAZARDOUS WASTE - HALOGENATED ORGANIC SOLVENTS"
-
Constituents: List "this compound" explicitly.
-
Hazard Checkboxes: [x] Flammable, [x] Toxic.
-
Phase 3: Physical Disposal
-
Don PPE: Nitrile gloves (double-gloved recommended), safety glasses, and lab coat.
-
In a fume hood, pour the liquid into the Halogenated Waste carboy.
-
Cap immediately. Do not leave the funnel in the carboy.
Visual Decision Tree (Logic Flow)
This diagram illustrates the critical decision points for the researcher at the bench.
Caption: Operational decision tree emphasizing the critical pH check to prevent cyclopropyl ring-opening exotherms before disposal.
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate: Clear the immediate area. Vapors may be heavier than air.
-
PPE: Use a half-mask respirator with Organic Vapor (OV) cartridges if ventilation is poor.
-
Absorb: Do NOT use paper towels (flammability risk). Use vermiculite or commercial spill pads .
-
Clean: Wipe the area with soap and water.[1] Place all absorbent materials into a wide-mouth jar, label as "Debris contaminated with Halogenated Solvents," and dispose of as hazardous waste.
Regulatory & Compliance Context
-
EPA RCRA Status: While not explicitly P- or U-listed, this waste must be managed as Characteristic Hazardous Waste (D001 for Ignitability) [1].
-
Halogen Content: The presence of the difluoro- group mandates treatment in a hazardous waste combustor (incinerator) capable of achieving 99.99% destruction removal efficiency (DRE) to prevent PFOA/PFAS-like environmental accumulation [2].
-
Drain Disposal: Strictly Prohibited. Fluorinated organics are resistant to biodegradation in municipal water treatment plants [3].
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 8.B, Disposal of Halogenated Organic Solvents.
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Disposal of Fluorinated Compounds.
Sources
Personal protective equipment for handling 3-cyclopropyl-2,2-difluoropropan-1-ol
Topic: Personal protective equipment for handling 3-cyclopropyl-2,2-difluoropropan-1-ol Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Executive Safety Summary
Status: Novel Chemical Entity (NCE) / Specialized Intermediate Primary Hazard Class: High Hazard (Assumed) . Critical Warning: Due to the structural moiety 2,2-difluoroethanol , this compound must be treated as acutely toxic (oral/inhalation) and highly penetrating until specific toxicological data proves otherwise. The gem-difluoro group significantly increases lipophilicity and acidity relative to non-fluorinated analogs, enhancing skin absorption and biological bioavailability.
| Parameter | Operational Assumption |
| Toxicity | Category 2/3 Acute Toxin (Oral/Dermal/Inhalation).[1] Analogous to 2,2-difluoroethanol. |
| Flammability | Combustible Liquid (Class II/IIIA). Flash point likely 60–90°C. |
| Reactivity | Stable, but susceptible to dehydrofluorination with strong bases. |
| Target Organs | CNS, Kidneys, Respiratory System. |
Physicochemical Profile & Hazard Analysis
Understanding the "Why" behind the safety protocols.
To handle This compound safely, we must deconstruct its molecular architecture. The safety profile is dominated by the electron-withdrawing fluorine atoms beta to the hydroxyl group.
-
The 2,2-Difluoro Effect (The "Trojan Horse"):
-
Mechanism: The two fluorine atoms at the C2 position exert a strong inductive effect (-I), lowering the pKa of the hydroxyl group (making it more acidic) and increasing the compound's lipophilicity.
-
Safety Implication: This modification allows the molecule to penetrate the lipid bilayer of skin cells more rapidly than non-fluorinated alcohols. Standard latex gloves offer zero protection .
-
-
Cyclopropyl Ring Strain:
-
Mechanism: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol).
-
Safety Implication: While generally kinetically stable, exposure to strong Lewis acids or radical initiators can trigger ring-opening, potentially releasing energetic heat or forming unexpected alkylating agents.
-
-
Thermal Decomposition:
-
Risk: Upon heating to decomposition (>200°C), this compound will release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .
-
Personal Protective Equipment (PPE) Matrix
Protocol: "Zero-Skin-Contact" Policy.
This matrix is non-negotiable for handling quantities >100 mg.
| Zone | PPE Requirement | Technical Justification |
| Respiratory | Fume Hood (Primary) . If outside hood: Full-face respirator with OV/P100 cartridges . | Fluorinated alcohols often have high vapor pressures and sweet, undetectable odors. P100 protects against mists; OV against vapors. |
| Hand (Inner) | Nitrile (4 mil) | Acts as a sweat barrier and secondary splash protection. |
| Hand (Outer) | Silver Shield® (Laminate) or Viton® | CRITICAL: Fluorinated solvents permeate Nitrile/Latex in <5 minutes. Laminate films provide >4-hour breakthrough time. |
| Body | Tychem® C or F Apron/Sleeves | Standard cotton lab coats absorb liquids, holding the toxin against the skin. Tychem repels organic permeation. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Safety glasses are insufficient. The acidic nature of fluoro-alcohols causes immediate, severe corneal damage. |
Operational Handling Protocol
Workflow: Synthesis & Isolation
This workflow integrates safety checks directly into the experimental process.
Figure 1: Operational workflow for handling fluorinated intermediates. Note the feedback loop for leaks.
Step-by-Step Methodology:
-
Engineering Controls Setup:
-
Verify Fume Hood face velocity is 100–120 fpm .
-
Clear the hood deck. Place a chemically resistant tray (polypropylene) under the reaction setup to contain 110% of the volume.
-
-
Dispensing:
-
Do not pour. Use a gas-tight glass syringe with a Luer-lock needle or a positive-displacement pipette.
-
Reasoning: Pouring generates static and vapors. Syringes minimize the liquid-air interface.
-
-
Reaction Monitoring:
-
If heating is required, use a silicone oil bath (avoid mineral oil which smokes at high temps) and a redundant temperature controller.
-
Never heat a closed system containing this compound without a blast shield, as the cyclopropyl ring energy can contribute to rapid pressure rise if decomposition occurs.
-
-
Quenching & Workup:
-
Treat all glassware as "contaminated" until triple-rinsed with acetone.
-
Collect all rinsates into the specific fluorinated waste container.
-
Emergency Response & Decontamination
Self-Validating Safety Loop
In the event of exposure, speed is the only metric that matters .
Scenario A: Skin Contact (The "Silent" Burn)
Unlike acid burns, fluorinated solvent absorption may not hurt immediately.
-
IMMEDIATE: Drench area with water for 15 minutes .[2]
-
Soap: Use liquid soap gently; do not scrub (scrubbing increases absorption).
-
Assessment: If redness appears or if the area was >5 cm², seek medical attention immediately. Treat as a potential HF-like burn (though less likely to decalcify bone, the cytotoxicity is high).
Scenario B: Spills (>10 mL)
-
Evacuate: Clear the immediate area.
-
Isolate: Close the fume hood sash.
-
Neutralize: Do not use standard clay litter. Use a chemically active absorbent (e.g., Solusorb®) or activated charcoal pads to suppress vapors.
-
Clean: Wipe surfaces with a 5% Sodium Bicarbonate solution to neutralize any acidic hydrolysis products.
Figure 2: Decision logic for spill response based on volume and containment.
Disposal & Waste Management
Environmental Compliance
Fluorinated organics are persistent environmental pollutants (PFAS-adjacent chemistry).
-
Segregation:
-
Label: "Halogenated Organic Waste – Fluorinated."
-
Do NOT Mix: Do not mix with strong acids (risk of HF generation) or strong oxidizers (risk of violent reaction).
-
-
Container:
-
Use High-Density Polyethylene (HDPE) containers. Avoid glass for long-term waste storage if trace HF generation is suspected.
-
-
Final Disposal:
-
Must be incinerated at a high-temperature facility (>1100°C) equipped with scrubbers to capture HF gas.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136187, 2,2-Difluoroethanol. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
